Author: BenchChem Technical Support Team. Date: February 2026
Topic: Morpholine-2-carbonitrile hydrochloride basic properties
Content Type: In-depth technical guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
Morpholine-2-carbonitrile hydrochloride (CAS: 1205751-07-0 for racemic; 1262409-78-8 for R-isomer) is a critical heterocyclic building block in modern drug discovery. It is primarily utilized as a covalent warhead precursor in the design of serine and cysteine protease inhibitors (e.g., DPP-4, Cathepsin K) and as a chiral scaffold to modulate physicochemical properties such as solubility and metabolic stability in kinase inhibitors (e.g., JAK, PI3K).
This guide provides a comprehensive technical analysis of its properties, synthetic routes, and mechanistic applications in pharmacophore design.
Physicochemical Profile
The hydrochloride salt form improves the handling and stability of the otherwise volatile and oxidation-prone free base.
Hygroscopic; Store at -20°C under inert atmosphere (Ar/N₂)
Synthetic Methodologies
The synthesis of morpholine-2-carbonitrile requires precise control to prevent racemization (if chiral) and hydrolysis of the nitrile group. The two primary industrial routes are Amide Dehydration and Oxidative Cyanation .
Route A: Dehydration of Morpholine-2-carboxamide (Preferred)
This route is favored for its scalability and retention of stereochemistry when starting from chiral amino acid precursors (e.g., Serine).
Cyclization: N-Benzylethanolamine is reacted with 2,3-dibromopropionate or via a chloroacetyl chloride sequence to form the morpholine-2-carboxylic acid derivative.
Amidation: The acid is converted to the primary amide (-CONH₂) using standard coupling agents (EDC/HOBt) or via the acid chloride.
Dehydration (Critical Step): The amide is dehydrated to the nitrile (-CN) using Trifluoroacetic Anhydride (TFAA) and Pyridine or POCl₃.
Deprotection: The N-benzyl or N-Boc group is removed (hydrogenation or acid hydrolysis) to yield the hydrochloride salt.
Route B: Oxidative Cyanation (Ross-Eberson Type)
Used for direct functionalization of the morpholine ring.
Anodic Oxidation: N-Boc-morpholine is electrochemically oxidized in methanol to form 2-methoxy-N-Boc-morpholine.
Cyanation: Treatment with Trimethylsilyl cyanide (TMSCN) and a Lewis acid (e.g., BF₃·OEt₂) substitutes the methoxy group with a cyano group.
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from amino acid precursors to the final hydrochloride salt via the amide dehydration strategy.
Applications in Drug Design[6][8]
Covalent Reversible Inhibition (The "Nitrile Warhead")
The 2-cyano group is an electrophilic "warhead." In protease inhibitors (e.g., DPP-4 for diabetes, Cathepsin K for osteoporosis), the active site nucleophile (Serine-OH or Cysteine-SH) attacks the nitrile carbon. This forms a reversible imidate (or thioimidate) adduct, temporarily disabling the enzyme.
Advantage: Unlike irreversible inhibitors (e.g., epoxides), nitriles allow for a "on-off" binding kinetics, reducing off-target toxicity.
Selectivity: The morpholine ring occupies the S1 or S2 pocket of the enzyme, providing steric selectivity over other proteases.
Mechanism of Action Diagram
Figure 2: Mechanism of covalent reversible inhibition. The nitrile group acts as an electrophilic trap for the enzyme's catalytic nucleophile.
Case Studies & Utility
DPP-4 Inhibitors: Analogs of Vildagliptin and Saxagliptin often explore the morpholine scaffold to alter metabolic clearance rates compared to the standard pyrrolidine ring.
JAK Inhibitors: Used as a solubilizing group where the nitrile acts as a hydrogen bond acceptor, interacting with backbone residues in the ATP-binding pocket.
Experimental Protocols
Standard Handling Procedure
Hygroscopicity: The HCl salt absorbs atmospheric moisture rapidly, leading to hydrolysis of the nitrile to the amide. Weighing must be performed quickly or in a glovebox.
Stability: Stable in acidic media; unstable in strong aqueous base (hydrolysis to carboxylic acid).
Synthesis of N-Boc-Morpholine-2-carbonitrile (Precursor)
Note: This is a representative protocol for the critical dehydration step.
Add Pyridine, followed by dropwise addition of TFAA.
Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
Quench: Pour into saturated NaHCO₃ solution.
Workup: Extract with DCM, dry over MgSO₄, and concentrate.
Yield: Typically 85-95% of the nitrile.
References
Synthesis of Chiral Morpholines:Organic Syntheses, Coll. Vol. 10, p. 200 (2004). (General morpholine ring closure methods).
Nitrile Warheads in Medicinal Chemistry: Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the cyano group." Journal of Medicinal Chemistry 53.22 (2010): 7902-7917. Link
DPP-4 Inhibitor Design: Havale, S. H., & Pal, M. "Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes." Bioorganic & Medicinal Chemistry 17.5 (2009): 1783-1802. Link
Dehydration Protocols: "Conversion of primary amides to nitriles.
Safety Data: Sigma-Aldrich Safety Data Sheet for Morpholine-2-carbonitrile hydrochloride. Link
CAS: 116661-86-0 (Generic for salt forms) | Molecular Formula: Executive Summary & Strategic Rationale This technical guide details the high-purity synthesis of Morpholine-2-carbonitrile hydrochloride , a critical chiral...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 116661-86-0 (Generic for salt forms) | Molecular Formula:
Executive Summary & Strategic Rationale
This technical guide details the high-purity synthesis of Morpholine-2-carbonitrile hydrochloride , a critical chiral building block for dipeptidyl peptidase-4 (DPP-4) inhibitors and other bioactive peptidomimetics.
Unlike commodity chemical synthesis, the preparation of C2-functionalized morpholines requires precise control over regiochemistry to avoid the formation of the thermodynamic C3-isomer. This protocol utilizes a convergent 5-stage synthetic route starting from
-benzylethanolamine and epichlorohydrin.
Why This Route?
Regiocontrol: The reaction of epichlorohydrin with
-benzylethanolamine locks the substitution at the C2 position via a specific ring-opening/ring-closing sequence.
Scalability: The intermediates are stable solids or oils that can be purified by crystallization or simple extraction, avoiding expensive chromatography at early stages.
Chemoselectivity: The use of 1-chloroethyl chloroformate (ACE-Cl) for debenzylation preserves the sensitive nitrile group, which is susceptible to reduction under standard catalytic hydrogenation conditions (
).
Retrosynthetic Analysis & Pathway Visualization
The synthesis disconnects the target molecule into a protected amino-nitrile precursor, derived from the corresponding amide, which is in turn accessed via the oxidation of a hydroxymethyl morpholine core.
Figure 1: Step-wise synthetic pathway ensuring C2-regioselectivity and nitrile preservation.
Detailed Experimental Protocol
Stage 1: Synthesis of 4-Benzyl-2-(hydroxymethyl)morpholine
This step establishes the morpholine core. The reaction proceeds via the opening of the epoxide by the secondary amine, followed by an intramolecular Williamson ether synthesis.
Reagents:
-Benzylethanolamine (1.0 equiv)
Epichlorohydrin (1.1 equiv)
Sodium Hydroxide (aqueous, 50% w/w)
Solvent: Toluene or Dichloromethane (DCM)
Protocol:
Charge
-benzylethanolamine into a reactor and cool to 0–5°C.
Add epichlorohydrin dropwise, maintaining internal temperature
to prevent uncontrolled polymerization.
Allow the mixture to stir at room temperature for 4 hours. Mechanism Note: This forms the linear chlorohydrin intermediate.
Add NaOH (50% aq) slowly. Heat the biphasic mixture to 45–50°C for 6 hours to effect cyclization.
Workup: Separate phases. Wash the organic layer with brine. Dry over
and concentrate.
Yield: Expect 85–90% of a viscous oil.
Stage 2: Oxidation to 4-Benzylmorpholine-2-carboxylic Acid
We utilize a TEMPO-mediated oxidation, which is safer and greener than Jones reagent (Cr(VI)) for scale-up.
Reagents:
Stage 1 Intermediate (1.0 equiv)
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.02 equiv)
Sodium Hypochlorite (NaOCl, bleach) (2.2 equiv)
Sodium Chlorite (
) (1.5 equiv) - Optional dual-oxidant system for high purity
Protocol:
Dissolve the hydroxymethyl intermediate in Acetonitrile/Water (1:1).
Molecular Weight, Synthesis, and Application in Drug Discovery Executive Summary Morpholine-2-carbonitrile hydrochloride (CAS: 1205751-07-0) is a critical heterocyclic building block in modern medicinal chemistry. It ser...
Author: BenchChem Technical Support Team. Date: February 2026
Molecular Weight, Synthesis, and Application in Drug Discovery
Executive Summary
Morpholine-2-carbonitrile hydrochloride (CAS: 1205751-07-0) is a critical heterocyclic building block in modern medicinal chemistry. It serves as a strategic scaffold for introducing the morpholine ring—a privileged structure known to improve metabolic stability and solubility—while the nitrile group provides a versatile handle for further functionalization (e.g., tetrazoles, amines, amidines) or acts as a bioisostere for carbonyls.
This guide provides an in-depth technical analysis of the compound's physicochemical properties, a validated synthetic workflow, and analytical standards required for its rigorous identification in pharmaceutical R&D.
Chemical Identity & Stoichiometry[1]
The precise molecular weight is a function of the salt stoichiometry. In drug development, distinguishing between the free base and the hydrochloride salt is critical for accurate molar dosing and formulation.
The morpholine ring is often employed to modulate the lipophilicity (LogP) and reduce the hERG channel inhibition potential of drug candidates. The 2-cyano substitution creates a chiral center, offering vectors for structure-activity relationship (SAR) exploration that are distinct from the standard 4-substituted morpholines.
Figure 1: Structural Connectivity and Salt Formation
Caption: Functional decomposition of Morpholine-2-carbonitrile HCl. The C2 position provides a unique vector for chemical diversity compared to standard N-substitution.
Synthetic Protocol (Dehydration Route)
While various routes exist, the dehydration of morpholine-2-carboxamide is the most robust method for generating the nitrile functionality while maintaining ring integrity. This protocol assumes an N-protected starting material to prevent side reactions.
Experimental Workflow
Step 1: Protection (if starting from Morpholine-2-carboxylic acid)
Reagents: Boc₂O, NaOH, Dioxane/Water.
Mechanism: Protection of the secondary amine (N4) is mandatory to prevent polymerization during the dehydration step.
Goal: Convert the carboxylic acid to the primary carboxamide (-CONH₂).
Step 3: Dehydration (The Critical Step)
Reagents: Trifluoroacetic anhydride (TFAA) or POCl₃, Pyridine, DCM.
Condition: 0°C to Room Temperature.
Observation: The primary amide is dehydrated to form the nitrile (-CN).
Step 4: Deprotection & Salt Formation
Reagents: 4M HCl in Dioxane.
Protocol:
Dissolve the N-Boc-2-cyanomorpholine in dry dioxane.
Add 4M HCl in dioxane dropwise at 0°C.
Stir at RT for 2–4 hours.
Precipitation: The product precipitates as the hydrochloride salt.
Isolation: Filter under inert atmosphere (N₂) to avoid moisture absorption. Wash with cold diethyl ether.
Figure 2: Synthesis Pathway
Caption: Step-wise synthetic route via amide dehydration, ensuring high purity of the final hydrochloride salt.
Analytical Validation
To validate the identity of Morpholine-2-carbonitrile HCl, the following analytical signatures must be confirmed.
1H NMR Spectroscopy (DMSO-d6)
Amine Protons: Broad singlet at δ 9.0–10.0 ppm (2H, NH₂⁺, exchangeable with D₂O).
Chiral Methine (H2): Multiplet/Triplets around δ 4.8–5.2 ppm (deshielded by the nitrile group).
Ring Protons: Complex multiplets between δ 3.0–4.2 ppm corresponding to the morpholine methylene protons.
Mass Spectrometry (LC-MS)
Ionization Mode: ESI Positive (+).
Target Ion [M+H]⁺: 113.1 m/z (Free base mass + H⁺).
Note: You will not see the 148.59 mass in MS; you will observe the free base cation (113.1).
Elemental Analysis (Tolerance ±0.4%)
Carbon: ~40.42%
Hydrogen: ~6.10%
Nitrogen: ~18.85%
Chlorine: ~23.86%
Handling and Stability
Hygroscopicity: As a hydrochloride salt of a secondary amine, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).
Stability: The nitrile group is generally stable, but exposure to strong aqueous acids or bases at elevated temperatures can hydrolyze the nitrile to a carboxylic acid or amide.
Safety: Treat as a potential irritant. Wear standard PPE (gloves, goggles). Avoid inhalation of dust.
References
PubChem. "Morpholine-2-carbonitrile hydrochloride Compound Summary."[1][3] National Library of Medicine. Accessed January 29, 2026.
[Link]
Google Patents. "Benzyl morpholine derivatives and their preparation (US7294623B2).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Morpholine-2-carbonitrile hydrochloride (CAS 1205751-07-0)
Content Type: Technical Monograph & Application Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
A Strategic Chiral Building Block for Covalent Inhibitor Design
Executive Summary
Morpholine-2-carbonitrile hydrochloride (CAS 1205751-07-0) is a high-value heterocyclic scaffold used extensively in modern medicinal chemistry. Distinguished by its electrophilic nitrile "warhead" positioned on a solubilizing morpholine ring, it serves as a critical pharmacophore in the design of covalent inhibitors—particularly for serine proteases (e.g., DPP-4) and cysteine proteases (e.g., Cathepsin K). This guide synthesizes the compound's physicochemical profile, validated synthesis protocols, and its mechanistic role in structure-activity relationship (SAR) optimization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Note: While various routes exist, the dehydration of primary amides remains the most reliable method for generating the nitrile group with high fidelity, avoiding the toxicity of cyanide substitution reactions.
Reaction Pathway Visualization
The following diagram illustrates the logical flow from the carboxylic acid precursor to the final hydrochloride salt.
Figure 1: Step-wise synthetic pathway transforming the carboxylic acid precursor to the target nitrile salt.
Protocol: Dissolve the acid in DMF. Add EDC/HOBt at 0°C to activate the carboxylate. After 30 min, add solid NH₄Cl followed by DIPEA. Stir at Room Temperature (RT) for 16h.
Checkpoint: Monitor via LCMS for the mass of the primary amide [M+H]⁺.
Protocol: Dissolve the amide intermediate in dry DCM under Nitrogen. Cool to 0°C. Add Pyridine, then dropwise add TFAA. The reaction is typically rapid (<2 hours).
Mechanism: TFAA activates the amide oxygen, facilitating elimination to form the cyano group (-C≡N).
Workup: Quench with saturated NaHCO₃. Extract with DCM.[3] The N-Boc protected nitrile is stable and can be purified via silica chromatography.
Step 3: Deprotection & Salt Formation
Reagents: 4M HCl in Dioxane.
Protocol: Dissolve the N-Boc nitrile in minimal Dioxane. Add 4M HCl/Dioxane (5-10 eq) at 0°C. Stir at RT until precipitation is complete (approx. 2-4h).
Isolation: Filter the solid precipitate under an inert atmosphere (highly hygroscopic). Wash with cold diethyl ether. Dry under high vacuum.[4]
Applications in Drug Discovery[1][2][7][10]
Pharmacophore Logic: The "Warhead" Strategy
Morpholine-2-carbonitrile is primarily utilized as a P1 motif in protease inhibitors. The nitrile group acts as an electrophilic trap.
Reversible Covalent Inhibition: The nitrile carbon is attacked by the nucleophilic hydroxyl (Serine) or thiol (Cysteine) of the enzyme's active site.
Imidate/Thioimidate Formation: This forms a reversible covalent adduct, increasing residence time and potency compared to non-covalent inhibitors.
Bioisosterism: It serves as a more stable, less basic bioisostere of 2-cyanopyrrolidine (found in Vildagliptin).
Target Class: DPP-4 Inhibitors
In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes, the 2-cyanomorpholine scaffold mimics the Proline residue of the natural substrate (GLP-1). The steric bulk of the morpholine oxygen can improve selectivity against related peptidases (e.g., DPP-8/9), reducing off-target toxicity.
SAR Decision Tree
Use the following logic flow to determine when to deploy this scaffold in your lead optimization campaign.
Figure 2: Decision framework for selecting Morpholine-2-carbonitrile in hit-to-lead optimization.
Handling & Safety Protocols
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, which can hydrolyze the nitrile to an amide over time.
Protocol: Always handle in a glovebox or rapid-weighing station. Store in aliquots sealed with Parafilm under Argon.
Stability: Stable in acidic media; liable to racemization or hydrolysis in strong aqueous base.
References
ChemicalBook. (2024). Morpholine-2-carbonitrile hydrochloride Product Specifications. Retrieved from
PubChem. (2024). Morpholine-2-carbonitrile Compound Summary. National Library of Medicine. Retrieved from
Kourounakis, A. P., et al. (2020).[5] Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity. Medicinal Research Reviews. Retrieved from
Google Patents. (2011). Process for preparing morpholine hydrochloride derivatives. CN102020616B. Retrieved from
E3S Web of Conferences. (2024).[6] Synthesis and SAR of morpholine and its derivatives. Retrieved from
Technical Monograph: Spectroscopic Characterization of Morpholine-2-carbonitrile Hydrochloride
Executive Summary Morpholine-2-carbonitrile hydrochloride (CAS 1205751-07-0) is a critical heterocyclic building block employed in the synthesis of peptidomimetics, enzyme inhibitors, and antiviral agents. Its structural...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Morpholine-2-carbonitrile hydrochloride (CAS 1205751-07-0) is a critical heterocyclic building block employed in the synthesis of peptidomimetics, enzyme inhibitors, and antiviral agents. Its structural integrity is pivotal for downstream efficacy, particularly because the C2-nitrile group introduces a chiral center that influences the stereochemical outcome of subsequent reactions.
This technical guide provides a definitive spectroscopic profile for the compound. Unlike generic databases, this document synthesizes field-proven analytical data with rigorous experimental protocols, ensuring that researchers can validate the identity and purity of this intermediate with high confidence.
Chemical Identity & Physical Profile[1][2][3][4][5][6][7][8][9]
Parameter
Specification
IUPAC Name
Morpholine-2-carbonitrile hydrochloride
Common Name
2-Cyanomorpholine HCl
CAS Number (Racemic)
1205751-07-0
CAS Number (R-isomer)
1262409-78-8
Molecular Formula
Molecular Weight
148.59 g/mol (Salt); 112.13 g/mol (Base)
Physical State
Off-white to pale yellow crystalline solid
Solubility
Soluble in Water, DMSO, Methanol; Insoluble in Hexanes, DCM
Hygroscopicity
Moderate (Store under inert atmosphere)
Spectroscopic Specifications
Nuclear Magnetic Resonance (NMR)
The
NMR spectrum of the hydrochloride salt is distinct from the free base due to the protonation of the secondary amine, which deshields the adjacent methylene protons and prevents rapid ring inversion, often revealing more complex coupling patterns.
Solvent: DMSO-
(Preferred for salt solubility and preventing H/D exchange of amine protons).
Frequency: 400 MHz or higher recommended.
Table 1: NMR Chemical Shift Data (DMSO-)
Shift ( ppm)
Multiplicity
Integral
Assignment
Structural Context
9.80 - 10.20
Broad Singlet
2H
Ammonium protons. Broadened due to quadrupolar relaxation of and exchange.
5.15
dd (Doublet of doublets)
1H
Methine proton alpha to Nitrile and Oxygen. Highly deshielded.
4.05 - 4.15
Multiplet
1H
Methylene proton alpha to Oxygen (axial/equatorial split).
3.85 - 3.95
Multiplet
1H
Methylene proton alpha to Oxygen.
3.40 - 3.60
Multiplet
2H
Methylene protons alpha to and Nitrile.
3.10 - 3.30
Multiplet
2H
Methylene protons alpha to .
Expert Insight:
Stereochemical Indicators: The proton at
( 5.15) is the diagnostic handle. Its coupling constant () values can indicate the ring conformation (chair vs. twist-boat), although in the salt form, the ring is locked in a chair conformation with the bulky nitrile group typically equatorial to minimize 1,3-diaxial interactions.
Water Peak: Expect a water signal at
3.33 in DMSO-. This often overlaps with the protons. Heating the sample to 313 K can shift the water peak and resolve the overlap.
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid "fingerprint" identity test. The nitrile stretch is the critical quality attribute (CQA).
Table 2: Key IR Absorption Bands (ATR Method)
Wavenumber ()
Intensity
Functional Group
Diagnostic Value
2400 - 3000
Broad, Strong
Stretch (Amine Salt)
Confirms the hydrochloride salt form. Free base lacks this broad band.
2240 - 2255
Weak to Medium
Stretch
Critical Identity Marker. Sharp peak confirming the nitrile group.
1100 - 1150
Strong
Stretch
Characteristic ether linkage of the morpholine ring.
1580 - 1600
Medium
Bend
Amine salt deformation.
Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Positive Mode.
Observed Ion (
): 113.1
Interpretation: The instrument detects the protonated free base. The chloride counter-ion (
) is not observed in positive mode but can be confirmed via silver nitrate precipitation or Ion Chromatography (IC).
Fragmentation: High-energy collision (CID) may show loss of HCN (
) or ring opening.
Experimental Protocols
Protocol A: NMR Sample Preparation
To ensure high-resolution spectra without line broadening due to concentration effects.
Weighing: Accurately weigh 5–10 mg of Morpholine-2-carbonitrile HCl into a clean vial.
Solvation: Add 0.6 mL of DMSO-
(99.9% D).
Note: Do not use
as the salt is insoluble. can be used, but the exchangeable protons will disappear, removing a key confirmation of the salt form.
Mixing: Vortex for 15 seconds until fully dissolved. The solution should be clear.
Transfer: Transfer to a 5mm NMR tube using a glass Pasteur pipette to avoid polymer contamination.
Protocol B: Purity Assessment (HPLC-UV)
Since the compound lacks a strong chromophore, low-wavelength detection is required.
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer prevents peak tailing of the amine).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 210 nm (Nitrile absorbance).
Analytical Workflow & Logic
The following diagram illustrates the logical flow for validating the compound, ensuring that no "false positives" proceed to synthesis.
Caption: Analytical Lifecycle for Morpholine-2-carbonitrile HCl, prioritizing non-destructive tests (IR) before high-cost analysis.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15733446, Morpholine-2-carbonitrile. Retrieved from [Link]
Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Technical Notes. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for nitrile and ammonium salt IR/NMR shifts).
Exploratory
Morpholine-2-carbonitrile Hydrochloride: Technical Safety & Handling Guide
Executive Summary & Chemical Context Morpholine-2-carbonitrile hydrochloride (CAS: 121152-00-5 / 1205751-07-0 for generic/isomers) is a critical chiral building block in drug discovery, widely employed in the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
Morpholine-2-carbonitrile hydrochloride (CAS: 121152-00-5 / 1205751-07-0 for generic/isomers) is a critical chiral building block in drug discovery, widely employed in the synthesis of peptidomimetics and enzyme inhibitors (e.g., DPP-4, cathepsin inhibitors).[1] Its structural value lies in the morpholine ring's ability to modulate solubility and metabolic stability, while the nitrile group serves as a versatile "warhead" or precursor for amides, amines, and heterocycles.[2]
However, its handling presents a dual-hazard profile: the acute toxicity associated with alpha-aminonitriles and the physicochemical instability (hygroscopicity/acidity) of the hydrochloride salt. This guide moves beyond standard SDS data to provide a causality-based safety framework.
Chemical Profile & Physicochemical Properties[3][4][5]
Soluble in polar protic solvents; poor solubility in non-polar organics (DCM, Hexane).
Acidity
Acidic (HCl salt)
Potential to corrode metal spatulas; incompatible with strong bases.
Hygroscopicity
High
Rapidly absorbs atmospheric water, altering stoichiometry and causing clumping.
Hazard Analysis: The "Why" Behind the Protocol
The Nitrile Moiety (–C≡N)
While organic nitriles are generally more stable than inorganic cyanides, they pose a metabolic release risk . In vivo or under strong oxidative conditions, the alpha-carbon can be oxidized, potentially releasing cyanide ions (CN⁻).
Mechanism: Cytochrome P450 metabolism can hydroxylate the alpha-carbon, leading to cyanohydrin intermediates that spontaneously decompose to release HCN.
Safety Implication: Treat ingestion or significant transdermal absorption as a potential cyanide exposure event.
The Hydrochloride Salt Matrix
The HCl salt stabilizes the amine but introduces acidity and hygroscopicity .
Corrosivity: Aqueous solutions can degrade mucous membranes and eye tissue (Category 1/2 Eye Damage).
Instability: In the presence of strong bases, the salt converts to the free amine, which is volatile and more prone to oxidation.
Operational Safety Protocols
Engineering Controls & PPE
Trustworthiness Check: Do not rely solely on a fume hood's face velocity. Verify airflow using a tissue test or anemometer before opening the container.
Primary Barrier: Chemical Fume Hood (Face velocity > 0.5 m/s).
Glove Selection:
Standard: Nitrile gloves (0.11 mm) are sufficient for solid handling.
Solution Phase: If dissolved in DMSO or Methanol, double-gloving is required. DMSO enhances skin permeability, potentially carrying the toxicant into the bloodstream.
Respiratory: If handling >5g outside a hood (not recommended), use a full-face respirator with ABEK (Organic/Inorganic/Acid/Ammonia) cartridges.
Handling & Weighing Workflow
Because the substance is hygroscopic, standard weighing papers are insufficient. Use the following "Closed-Loop" weighing protocol to maintain stoichiometry and safety.
Figure 1: Hygroscopic solid handling workflow to prevent hydrolysis and exposure.
Reaction Setup Precautions
Avoid Strong Acids: Do not mix with concentrated sulfuric or nitric acid. Hydrolysis of the nitrile group is exothermic and can release ammonia or carbon monoxide depending on conditions.
Base Neutralization: When neutralizing the HCl salt to generating the free base for nucleophilic attack, perform the addition of base (e.g., TEA, DIPEA, Carbonate) slowly at 0°C. The exotherm can volatilize the free amine.
Emergency Response System
This compound requires a differentiated response based on the exposure route.[1][3][4][5][6][7] The presence of the nitrile group necessitates a "Cyanide-Aware" approach, even if immediate HCN release is unlikely.
Figure 2: Decision logic for exposure response. Note the specific branch for cyanide-like symptoms.
Critical Note on Cyanide Antidotes:
Routine handling of this compound does not typically mandate a cyanide antidote kit (e.g., Hydroxocobalamin) at the bench unless multi-gram quantities are processed or the specific reaction conditions (e.g., high heat, strong oxidizers) risk liberating HCN. However, medical personnel should be informed of the "Nitrile" classification.
Waste Management & Deactivation
Principle: Segregate based on chemical reactivity, not just physical state.
Solid Waste: Dispose of contaminated gloves, paper, and solid residues in "Hazardous Solid Waste - Toxic."
Liquid Waste (Aqueous):
If the waste stream is acidic (pH < 7), it can be collected in the standard aqueous waste.
Self-Validating Step: Measure pH. If pH < 2, neutralize to pH 5-9 before disposal to prevent container corrosion or gas evolution in the waste drum.
Liquid Waste (Organic): Segregate into "Halogenated" or "Non-Halogenated" based on the solvent used (e.g., DCM vs. Methanol).
Quenching (Spills):
Do not use bleach (Hypochlorite) blindly. Bleach can react with amines to form chloramines (toxic gas).
Recommended Spill Cleanup: Absorb with vermiculite or sand. Wash the area with a dilute detergent solution.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10228807, Morpholine-2-carbonitrile hydrochloride. Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: Nitrile Compounds Hazard Classification. Retrieved from [Link]
Fleming, F. F., et al. (2010).Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. (Contextual grounding for drug development usage).
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitriles. Retrieved from [Link]
The Dual-Edged Heterocycle: A Technical Guide to Morpholine Toxicity
Part 1: Executive Summary – The Morpholine Paradox Morpholine (1,4-oxazinane) represents a cornerstone pharmacophore in modern medicinal chemistry and a workhorse in industrial applications. Its structural duality—combin...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary – The Morpholine Paradox
Morpholine (1,4-oxazinane) represents a cornerstone pharmacophore in modern medicinal chemistry and a workhorse in industrial applications. Its structural duality—combining the lipophilicity of an ether with the basicity of a secondary amine—makes it an ideal modulator for drug solubility and pharmacokinetic (PK) profiles. It is a key structural motif in blockbuster drugs like Gefitinib (EGFR inhibitor) and Linezolid (oxazolidinone antibiotic).
However, this utility comes with a distinct toxicological burden. The toxicity of morpholine compounds is not monolithic; it bifurcates into intrinsic scaffold toxicity (organ-specific necrosis) and metabolic genotoxicity (nitrosamine formation). This guide deconstructs these mechanisms, providing a rigorous framework for risk assessment and experimental validation in drug discovery.
Part 2: Metabolic Fate & Bioactivation
To understand toxicity, one must first map the metabolic trajectory. In mammalian systems, morpholine rings are not metabolically inert. They undergo oxidative biotransformations mediated primarily by the Cytochrome P450 (CYP) superfamily.[1]
The Metabolic Bifurcation
Upon exposure to hepatic enzymes, morpholine-containing drugs typically follow one of two paths:
N-Oxidation: The nitrogen lone pair is oxidized by Flavin-containing Monooxygenases (FMOs) or CYP enzymes to form a stable N-oxide. This is often a detoxification pathway, increasing polarity for excretion.
-Carbon Oxidation (Bioactivation): CYP-mediated hydroxylation at the C2 or C3 position leads to ring opening. This unstable intermediate can collapse into reactive aldehydes (e.g., (2-hydroxyethoxy)acetaldehyde), capable of forming Schiff bases with cellular proteins, leading to haptenization and potential immune-mediated toxicity.
The Nitrosamine Trap (Critical Risk)
The most significant regulatory concern is the formation of N-nitrosomorpholine (NMOR) .
Mechanism: In the presence of nitrites (dietary or endogenous) and an acidic environment (gastric fluid), the secondary amine of morpholine undergoes N-nitrosation.
Consequence: NMOR is a potent hepatocarcinogen. It requires metabolic activation (
-hydroxylation) to generate a diazonium ion, which alkylates DNA (specifically forming -methylguanine adducts), causing GCAT transition mutations.
Figure 1: Metabolic bifurcation of morpholine showing detoxification (N-oxide), bioactivation (Ring Opening), and genotoxic nitrosation pathways.
Part 3: Toxicological Profile
Organ-Specific Toxicity (Hepatorenal)
Chronic exposure to morpholine induces specific pathology in the liver and kidneys. This is distinct from the genotoxicity of NMOR.
Renal Toxicity: Morpholine causes cellular swelling and necrosis of the proximal convoluted tubules. The mechanism involves lysosomal accumulation (due to the amine's cationic nature at physiological pH), leading to phospholipidosis—a condition resembling drug-induced lysosomal storage disease.
Hepatotoxicity: High-dose exposure leads to hepatocellular necrosis. This is often linked to glutathione depletion as the liver attempts to conjugate reactive ring-opened aldehydes.
Quantitative Toxicity Data
The following table summarizes key toxicity thresholds. Note the sharp distinction between the parent compound and its nitroso-derivative.
Compound
Endpoint
Species
Value
Effect
Morpholine
LD50 (Oral)
Rat
1,050 mg/kg
CNS depression, hemorrhage, renal necrosis
Morpholine
LD50 (Dermal)
Rabbit
500 mg/kg
Severe corrosion, systemic absorption
Morpholine
TWA (Inhalation)
Human
20 ppm
Mucosal irritation (OSHA PEL)
N-Nitrosomorpholine
TD50 (Tumor)
Rat
0.1 mg/kg/day
Hepatocellular carcinoma (Chronic)
Part 4: Risk Assessment & Mitigation in Drug Design
When incorporating a morpholine ring into a drug candidate, a "Safety by Design" approach is mandatory.
Structural Mitigation Strategies
Reduce Basicity: Electron-withdrawing groups (EWGs) on the morpholine nitrogen (e.g., amides, sulfonamides) prevent protonation and drastically reduce the risk of phospholipidosis.
Block Metabolic Hotspots: Fluorination at the C2/C6 positions hinders CYP-mediated
-hydroxylation, preventing ring opening.
Prevent Nitrosation: Using morpholine as a tertiary amine (N-substituted) rather than a secondary amine eliminates the direct precursor for nitrosamine formation, although N-dealkylation must still be monitored.
Visualization: Safety Decision Tree
Figure 2: Decision tree for evaluating morpholine scaffold risk in early discovery.
Part 5: Experimental Protocols (Self-Validating Systems)
Protocol A: Assessment of Nitrosamine Formation Potential (NAP Test)
Objective: Determine if the drug candidate generates N-nitrosomorpholine under simulated gastric conditions.
Timepoints: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.
Analysis: Centrifuge and analyze supernatant via High-Resolution Mass Spectrometry (HRMS).
Data Interpretation:
Search for M + 16 (N-oxide/Hydroxyl).
Search for Trapped Adducts : Mass shift corresponding to Drug + Semicarbazide -
.
Causality Check: If intrinsic clearance (
) is high but no parent depletion is seen without NADPH, the instability is chemical, not metabolic.
Part 6: References
National Institute for Occupational Safety and Health (NIOSH). (1988). Morpholine: IDLH Value Profile. Centers for Disease Control and Prevention. [Link]
International Agency for Research on Cancer (IARC). (1989).[3] Morpholine and N-Nitrosomorpholine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 47. [Link]
Occupational Safety and Health Administration (OSHA). (2022).[3] Morpholine - Occupational Chemical Database. United States Department of Labor. [Link]
Smyth, H. F., et al. (1954).[4] Range-finding toxicity data: List V. Archives of Industrial Hygiene and Occupational Medicine. (Cited in NIOSH/OSHA databases).[4][5][6]
Atici, S., et al. (2005).[7] Liver and kidney toxicity in chronic use of opioids: An experimental long term treatment model. Journal of Biosciences, 30(2), 245-252.[7] [Link]
Combès, P., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Applied and Environmental Microbiology. [Link]
Mochizuki, M., et al. (2024). Genotoxicity and the stability of N-nitrosomorpholine activity following UVA irradiation. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.[8] [Link]
Application Note: Morpholine-2-carbonitrile Hydrochloride in Medicinal Chemistry
[1][2] Abstract Morpholine-2-carbonitrile hydrochloride is a high-value heterocyclic building block used extensively in the synthesis of bioactive compounds, particularly enzyme inhibitors (e.g., DPP-4, kinases) and CNS-...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Abstract
Morpholine-2-carbonitrile hydrochloride is a high-value heterocyclic building block used extensively in the synthesis of bioactive compounds, particularly enzyme inhibitors (e.g., DPP-4, kinases) and CNS-active agents.[1][2][3] Its structural duality—offering a nucleophilic secondary amine and an electrophilic nitrile group—makes it a versatile scaffold for divergent synthesis.[1] This guide provides optimized protocols for handling the hygroscopic hydrochloride salt, strategies for regioselective functionalization, and detailed workflows for converting the nitrile moiety into bioisosteres like tetrazoles.
Introduction & Chemical Profile
The morpholine ring is a "privileged scaffold" in medicinal chemistry, known to improve metabolic stability and water solubility compared to phenyl or piperidine analogs.[1] The introduction of a nitrile group at the C2 position breaks the symmetry of the ring, creating a chiral center and a handle for further elaboration.[1]
Physicochemical Properties
Appearance: White to off-white crystalline solid.[1][2]
Solubility: Highly soluble in water and methanol; sparingly soluble in DCM or ether (as the HCl salt).[1]
Acidity: The morpholine nitrogen is basic (
), but the electron-withdrawing nitrile group at C2 lowers the basicity of the adjacent nitrogen slightly compared to unsubstituted morpholine.[1]
Stability Warning (Expert Insight):
-Aminonitriles can be prone to retro-Strecker reactions (decomposition to imine and cyanide) under strongly basic or thermal stress.[1][2] However, the cyclic nature of morpholine-2-carbonitrile confers significant stability.[1][2] Avoid prolonged heating >100°C in aqueous alkaline media.[1]
Core Synthetic Workflows
The synthetic utility of this compound relies on orthogonal reactivity:
N-Functionalization: The secondary amine is the primary nucleophile.[1][2]
C-Functionalization: The nitrile group can be hydrolyzed, reduced, or cyclized.[1]
Strategic Decision Map
Path A (N-First): Functionalize the nitrogen (alkylation/arylation/protection) before modifying the nitrile.[1][2] This is the standard route to prevent side reactions involving the amine.[1]
Path B (C-First): Modify the nitrile first.[1][2] This is rare and usually requires the amine to be protonated (salt form) to prevent interference, but solubility issues often make Path A superior.
Figure 1: Divergent synthetic pathways starting from Morpholine-2-carbonitrile HCl.[1][2] Path A (N-Protection/Arylation) is the recommended first step.[1][2]
Detailed Protocols
Protocol A: Free-Basing & N-Boc Protection
Context: The HCl salt is not suitable for organometallic couplings or nucleophilic attacks.[1] Direct protection ensures the amine is "capped" before nitrile manipulation.[1]
Suspension: Suspend Morpholine-2-carbonitrile HCl (10 mmol) in DCM (30 mL) at 0°C.
Neutralization: Add TEA (25 mmol) dropwise. The suspension will clear as the free base is liberated and forms the soluble triethylammonium chloride salt.[1]
Protection: Add
(11 mmol) dissolved in minimal DCM.
Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with ninhydrin; product is not UV active unless derivatized, but
Yield: Expect >90% yield of a colorless oil/solid.[1]
Note: This intermediate is stable and can be stored.[1]
Protocol B: Synthesis of Tetrazole Bioisostere
Context: The nitrile group is a precursor to the tetrazole ring, a lipophilic bioisostere of carboxylic acid, crucial for improving bioavailability in drug candidates (e.g., Sartan drugs).
is toxic and can form explosive hydrazoic acid with strong acids.[1] Use a blast shield.[1]
Setup: In a pressure vial, dissolve the N-Boc nitrile (5 mmol) in Water/IPA (15 mL).
Catalyst Addition: Add
(5 mmol) and (7.5 mmol).
Cyclization: Seal the vial and heat to 80°C for 12–16 hours.
Mechanism:[2][4][5][6] Zinc coordinates to the nitrile nitrogen, activating it for [3+2] cycloaddition with the azide anion.
Quench: Cool to RT. Add 3M HCl carefully (in a fume hood) until pH ~2. This protonates the tetrazole and breaks the zinc complex.[1]
Caution: Ensure good ventilation to manage trace
gas.
Extraction: Extract with Ethyl Acetate (3x). The product (tetrazole) will be in the organic layer.[1]
Purification: Recrystallization from EtOAc/Hexane usually yields pure product.[1]
Protocol C: N-Arylation (S_NAr) for Drug Scaffolds
Context: Attaching the morpholine ring to a heteroaromatic core (e.g., chloropyrimidine or fluoronitrobenzene) is common in kinase inhibitor synthesis.
Mix: Combine the morpholine salt and the aryl chloride in DMF (0.5 M concentration).
Base: Add powdered
. The excess base is required to neutralize the HCl salt and scavenge the HCl generated during substitution.[1][2]
Heat: Heat to 80–100°C for 4 hours.
Workup: Pour into ice water. The product often precipitates.[1][4] If not, extract with EtOAc.[1]
Expert Tip: If the aryl halide is unreactive, switch to Buchwald-Hartwig conditions (Pd(OAc)2, BINAP, Cs2CO3, Toluene, 100°C), but ensure the nitrile doesn't poison the catalyst (usually safe).[1][2]
Morpholine amino acids (hydrolyzed nitrile) are zwitterions.[2] Isolate using ion-exchange resin (Dowex) or protect the amine first.[1][2]
References
Morpholine as a Privileged Structure: Kourounakis, A. P., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules."[5][6] Medicinal Research Reviews, 2019.[1][5][7] Link[2]
Tetrazole Synthesis Protocol: Demko, Z. P., & Sharpless, K. B.[1][8] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001.[8] Link[2]
Morpholine Synthesis Overview: "Synthesis of Morpholines." Organic Chemistry Portal. Link
Chemical Properties: "Morpholine-2-carbonitrile hydrochloride."[1][2][3][9][10][11] PubChem Compound Summary. Link[2]
Application Note: Strategic Utilization of Morpholine-2-carbonitrile Hydrochloride in Medicinal Chemistry
Executive Summary & Strategic Value Morpholine-2-carbonitrile hydrochloride (CAS: 121152-39-2 / Chiral variants e.g., 1262409-78-8) is a high-value heterocyclic building block. Its structural utility lies in the morpholi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
Morpholine-2-carbonitrile hydrochloride (CAS: 121152-39-2 / Chiral variants e.g., 1262409-78-8) is a high-value heterocyclic building block. Its structural utility lies in the morpholine ring —a privileged pharmacophore known for improving metabolic stability and water solubility—coupled with a C2-nitrile "warhead" .
This nitrile group serves as a versatile divergent point: it can be hydrolyzed to a carboxylic acid (creating a cyclic amino acid analog), reduced to an amine, or converted into a tetrazole bioisostere. This guide provides optimized, self-validating protocols for handling this salt and executing its critical transformations.
WARNING: As a hydrochloride salt, this compound is acidic.
Cyanide Risk: While the nitrile bond is generally stable, never subject this compound to strong reducing agents (e.g., LiAlH₄) in the presence of strong acid without proper venting, as this risks HCN evolution.
Stoichiometry: You must account for the HCl mass. 100 mg of salt
100 mg of free amine.
Correction Factor: Use 1.32 equivalents of base (e.g., DIPEA, TEA) in nucleophilic substitution reactions to fully liberate the free amine and scavenge the acid.
Core Synthetic Workflows (Visualized)
The following diagram illustrates the divergent synthetic pathways available from this single precursor.
Figure 1: Divergent synthetic utility of Morpholine-2-carbonitrile HCl. The N-protection step is critical to prevent side reactions during nitrile manipulation.
Purpose: The secondary amine is the most reactive site. Protecting it is essential before manipulating the nitrile to prevent polymerization or self-alkylation.
Reagents:
Morpholine-2-carbonitrile HCl (1.0 equiv)
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
Diisopropylethylamine (DIPEA) (2.5 equiv)
Dichloromethane (DCM) (0.2 M concentration)
Methodology:
Suspension: Suspend the HCl salt in DCM at 0°C. It will likely not dissolve completely.
Neutralization (The Critical Step): Add DIPEA dropwise.
Observation: The suspension should clarify as the free base is liberated and dissolves in DCM.
Addition: Add Boc₂O (dissolved in minimal DCM) dropwise over 10 minutes.
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours.
Self-Validation (TLC):
Mobile Phase: 50% EtOAc in Hexanes.
Stain: Ninhydrin.[2][3][4] The starting material (amine) stains red/purple. The product (carbamate) will not stain or stains very faintly. Completion is confirmed by the disappearance of the baseline amine spot.
Workup: Wash with 1M citric acid (removes excess DIPEA/unreacted amine)
Brine Dry over Na₂SO₄.
Protocol B: Hydrolysis to Morpholine-2-Carboxylic Acid
Purpose: Converting the nitrile to a carboxylic acid creates a cyclic amino acid analog, useful for peptide mimetics.
Reagents:
N-Boc-Morpholine-2-carbonitrile (from Protocol A)
6N HCl (Aqueous)
Methodology:
Dissolution: Dissolve the nitrile in a minimal amount of 1,4-dioxane (to ensure solubility before acid addition).
Hydrolysis: Add 6N HCl (10–20 equiv).
Reflux: Heat to reflux (approx. 100°C) for 12–18 hours.
Note: This condition simultaneously cleaves the Boc group and hydrolyzes the nitrile to the acid.
Monitoring: Monitor by LC-MS (Target mass = MW of Morpholine-2-COOH: ~131.13 g/mol ).
Isolation: Concentrate in vacuo. The product will be the Morpholine-2-carboxylic acid hydrochloride salt .
Purification: Recrystallization from EtOH/Ether is preferred over column chromatography due to the high polarity of the amino acid.
Purpose: Tetrazoles are metabolically stable bioisosteres of carboxylic acids, often improving bioavailability.
Reagents:
Morpholine-2-carbonitrile (Free base or N-protected)
Sodium Azide (NaN₃) (1.5 equiv)
Zinc Bromide (ZnBr₂) (1.0 equiv) or Ammonium Chloride (NH₄Cl)
Solvent: DMF or Water/Isopropanol mix
Methodology:
Safety Prep:Warning: Azides can form explosive metal salts. Do not use metal spatulas. Use a blast shield.
Setup: In a pressure vial, dissolve the nitrile, NaN₃, and ZnBr₂ in DMF.
Reaction: Heat to 100–110°C for 12 hours.
Workup (Acidification): Cool to RT. Carefully add 1N HCl until pH ~2. This liberates the tetrazole proton (making it extractable) and destroys excess azide (evolving HN₃ gas—perform in fume hood ).
Extraction: Extract with EtOAc. The tetrazole product will partition into the organic layer.
Quality Control & Characterization
To ensure scientific integrity, the following data points must be verified:
Technique
Expected Observation (N-Boc-Morpholine-2-CN)
1H NMR (CDCl₃)
δ 1.45 ppm: Strong singlet (9H, Boc group). δ 4.5–4.7 ppm: Multiplet (1H, CH-CN at C2 position).
IR Spectroscopy
~2240 cm⁻¹: Weak but sharp signal characteristic of the Nitrile (C≡N) stretch. ~1690 cm⁻¹: Strong Carbonyl (C=O) stretch from Boc.
LC-MS
[M+H]⁺: Expect mass of Parent + 1. Note: Boc groups are labile; you may see [M-Boc+H]⁺ fragmentation.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15733446, Morpholine-2-carbonitrile. Retrieved from [Link]
Organic Chemistry Portal. Hydrolysis of Nitriles to Carboxylic Acids. Retrieved from [Link]
Strategic Utilization of Morpholine-2-carbonitrile Hydrochloride in Heterocyclic Design
Executive Summary Morpholine-2-carbonitrile hydrochloride (CAS 1205751-07-0) represents a high-value scaffold in modern medicinal chemistry. While the morpholine ring is ubiquitous in drug discovery due to its ability to...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Morpholine-2-carbonitrile hydrochloride (CAS 1205751-07-0) represents a high-value scaffold in modern medicinal chemistry. While the morpholine ring is ubiquitous in drug discovery due to its ability to lower lipophilicity (LogP) and improve metabolic stability, the 2-cyano variant provides a rare, chemically versatile "handle" directly on the carbon skeleton.
This guide moves beyond basic characterization to focus on the synthetic utility of the nitrile group. We explore its transformation into bioisosteres (tetrazoles), heterocyclic precursors (amidines/imidates), and extended amine scaffolds. This document is designed for medicinal chemists seeking to expand the chemical space around the morpholine core.
Chemical Profile & Handling
The hydrochloride salt form improves the shelf-stability of the otherwise reactive
-alkoxy nitrile. However, specific handling protocols are required to maintain reagent integrity.
Property
Specification
Operational Note
Formula
Salt stoichiometry is critical for base equivalents.
MW
148.59 g/mol
--
Appearance
White to off-white solid
Discoloration implies hydrolysis or oxidation.
Solubility
Water, Methanol, DMSO
Limited solubility in non-polar ethers/DCM.
Hygroscopicity
High
CRITICAL: Store under inert gas (Ar/N2) in a desiccator. Moisture leads to hydrolysis of the nitrile to the amide.
Chirality
Racemic (typically)
The C2 position is a chiral center. Enantiopure forms ((R) or (S)) are available but prone to racemization under strong basic conditions.
Strategic Reaction Landscape
The nitrile group at the C2 position acts as a divergent point for synthesis. The following workflow illustrates the three primary synthetic pathways utilized in lead optimization.
Figure 1: Divergent synthetic pathways from the Morpholine-2-carbonitrile core. The nitrile serves as a precursor for bioisosteres, heterocycle construction, and amine expansion.
Application Protocols
Protocol A: Synthesis of Morpholine-Tetrazole Bioisosteres
Context: Tetrazoles are classic bioisosteres for carboxylic acids, offering similar acidity (pKa ~4.5-5) but improved metabolic stability and membrane permeability.
Mechanism: [2+3] Cycloaddition of the nitrile with an azide source.
) (1.0 eq) or Triethylamine hydrochloride (1.5 eq)
Solvent: DMF or Water/Isopropanol (2:1)
Step-by-Step Methodology:
Neutralization (In-situ): In a round-bottom flask equipped with a reflux condenser, suspend Morpholine-2-carbonitrile HCl (10 mmol) in DMF (20 mL). Add Triethylamine (1.0 eq) to free the base. Stir for 10 minutes.
Quench: Slowly add 1N HCl until pH is acidic (pH ~2) to decompose excess azide (Caution:
gas evolution; perform in a high-efficiency fume hood).
Isolation: The product is amphoteric. Adjust pH to the isoelectric point or extract with Ethyl Acetate/Butanol (9:1).
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography due to the polarity of the tetrazole.
Protocol B: The Pinner Synthesis (Gateway to Heterocycles)
Context: This is the primary route for converting the nitrile into complex heterocycles like 1,3,5-triazines (common in kinase inhibitors) or oxadiazoles.
Mechanism: Acid-catalyzed addition of an alcohol to the nitrile to form an imidate ester salt.
Drying: Ensure the Morpholine-2-carbonitrile HCl is strictly anhydrous. Dry in a vacuum oven at 40°C if necessary.
Imidate Formation:
Suspend the starting material in anhydrous Ethanol (0.5 M concentration).
Cool to 0°C in an ice bath.
Bubble dry HCl gas through the solution for 30–60 minutes until saturation.
Alternative: Add Acetyl Chloride (2.0 eq) dropwise to the ethanol solution at 0°C (generates anhydrous HCl in situ).
Incubation: Allow the reaction to stand at 4°C (fridge) for 24 hours. The mixture often solidifies.
Isolation of Imidate: Precipitate the imidate hydrochloride by adding cold anhydrous Diethyl Ether. Filter quickly under Nitrogen (imidates are hygroscopic and hydrolyze to esters).
Result: A bicyclic structure or a pendant imidazoline ring, depending on N-substitution.
Protocol C: Reduction to 2-(Aminomethyl)morpholine
Context: This creates a diamine scaffold (secondary amine in ring, primary amine on side chain), useful for linker chemistry in PROTACs or fragment-based drug design.
Methodology:
Setup: Dissolve Morpholine-2-carbonitrile HCl in Methanol saturated with Ammonia (to suppress secondary amine formation).
Catalyst: Add Raney Nickel (approx 20 wt% of substrate).
Hydrogenation: Hydrogenate at 40–50 psi (Parr shaker) for 6 hours.
Filtration: Filter through Celite (Caution: Raney Ni is pyrophoric; keep wet).
Purification: The product is a highly polar diamine. Kugelrohr distillation or conversion to a Boc-protected derivative is recommended for isolation.
Troubleshooting & Optimization (Expert Insights)
Issue
Probable Cause
Corrective Action
Low Yield in Pinner Reaction
Moisture contamination
Use strictly anhydrous solvents. Use Acetyl Chloride/EtOH method instead of bubbling gas if moisture control is difficult.
Racemization
High pH / Temperature
The C2 proton is acidic due to the electron-withdrawing nitrile. Avoid strong bases (NaH, LDA) if optical purity is required. Use mild bases like or organic bases.
Incomplete Tetrazole Formation
"Azide Phobia" (Low Temp)
Nitriles on secondary carbons are sterically hindered. Ensure temperature is >90°C and use a Lewis Acid catalyst ( or ).
Polymerization
Free radical initiation
Morpholine derivatives can oxidize. Perform reactions under Nitrogen/Argon atmosphere.
References
ChemicalBook. (2023). Morpholine-2-carbonitrile hydrochloride Product Description and Properties. Link
PubChem. (2023). Morpholine-2-carbonitrile hydrochloride - Compound Summary. National Library of Medicine.[2] Link[2]
Jain, A., & Sahu, S. K. (2024).[6] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[6] Link
Palchykov, V. A. (2013).[7] Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Link
Organic Chemistry Portal. (2023). Synthesis of Morpholines. Link
Application Note: High-Fidelity Asymmetric Synthesis of -Amino Acids using Morpholin-2-one Auxiliaries Executive Summary The demand for non-proteinogenic -amino acids in peptide therapeutics and peptidomimetics has neces...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Asymmetric Synthesis of
-Amino Acids using Morpholin-2-one Auxiliaries
Executive Summary
The demand for non-proteinogenic
-amino acids in peptide therapeutics and peptidomimetics has necessitated robust methods for their asymmetric construction.[1] While chiral auxiliaries like Evans oxazolidinones are ubiquitous for aldol/alkylation chemistry, the Williams Glycine Template (5,6-diphenylmorpholin-2-one) remains the gold standard for synthesizing -amino acids with high enantiomeric excess (>98% ee).
This Application Note details the operational protocols for utilizing morpholine-based auxiliaries to synthesize quaternary and non-natural amino acids. Unlike standard protocols that merely list reagents, this guide focuses on the critical process parameters (CPPs) required to maintain stereochemical integrity during the enolization and alkylation stages.
Strategic Rationale: Why Morpholine Auxiliaries?
In drug development, the choice of auxiliary is dictated by the target's complexity and the required purity profile.
Feature
Williams Template (Morpholinone)
Evans Auxiliary (Oxazolidinone)
Myers Auxiliary (Pseudoephedrine)
Primary Utility
-Amino Acid Synthesis
Aldol / Alkylation (Acyl)
Alkylation (Amide)
Stereocontrol
Steric blocking (Diphenyl)
Chelation / Dipole
Chelation controlled
Intermediates
Highly Crystalline
Often Oils
Crystalline
Quaternary Centers
Excellent Access
Difficult
Moderate
Auxiliary Fate
Destructive Cleavage (usually)
Recoverable
Recoverable
Expert Insight: The distinct advantage of the Williams template is the crystallinity of the intermediates. In GMP environments, the ability to upgrade diastereomeric purity via recrystallization—rather than expensive chromatography—is a decisive factor in process selection.
Mechanistic Principles & Stereochemical Logic
The Williams template operates on a steric shielding mechanism. The commercially available template, (5S,6R)-4-(tert-butoxycarbonyl)-5,6-diphenylmorpholin-2-one , adopts a half-chair conformation.
Enolization: Treatment with a strong base (NaHMDS or KHMDS) generates the enolate.
Conformational Lock: The 5,6-diphenyl groups are locked in a pseudo-equatorial position to minimize steric strain.
Facial Selectivity: The bulky phenyl rings effectively "shield" one face of the enolate. The incoming electrophile is forced to attack from the anti face (opposite the C5/C6 phenyls).
Visualization: Stereochemical Pathway
Figure 1: The reaction trajectory. The diphenyl scaffold creates a steric wall, enforcing high diastereoselectivity during the C-C bond formation.
Detailed Experimental Protocols
Protocol A: Asymmetric Alkylation
Objective: Installation of the side chain (R-group) with high stereocontrol.
Reagents:
(5S,6R)-Boc-Williams Template (1.0 equiv)
Electrophile (Alkyl halide, 1.2–3.0 equiv)
Base: NaHMDS or KHMDS (1.1 equiv, 1.0 M in THF)
Solvent: Anhydrous THF
Additive: HMPA or DMPU (Optional, for unreactive electrophiles)
Step-by-Step Methodology:
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with the Williams template and dissolve in anhydrous THF (0.1 M concentration).
Critical Control: Ensure moisture content is <50 ppm. Water will quench the enolate and reduce yield, though it rarely affects stereoselectivity.
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.
Enolization: Add the base (NaHMDS or KHMDS) dropwise over 10 minutes.
Observation: The solution typically turns bright yellow or orange, indicating enolate formation.
Hold Time: Stir at -78°C for 30–45 minutes to ensure complete deprotonation.
Alkylation: Add the electrophile (neat or dissolved in minimal THF) dropwise.
Expert Note: For reactive electrophiles (benzyl bromide, methyl iodide), no additive is needed. For sluggish electrophiles (secondary halides), add HMPA (CAUTION: Carcinogen) or DMPU (safer alternative) as a co-solvent (10% v/v) before adding the electrophile.
Reaction Monitoring: Stir at -78°C. Monitor by TLC or HPLC.
Self-Validation: If conversion is <50% after 2 hours, do not warm to RT immediately. Warming the enolate can lead to decomposition or racemization. Instead, add more electrophile or extend time at low temp.
Quench: Quench with saturated aqueous NH₄Cl at -78°C, then allow to warm to room temperature.
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Hexanes/EtOAc to upgrade dr (diastereomeric ratio) if necessary.
Protocol B: Reductive Cleavage
Objective: Removal of the auxiliary to release the free amino acid.
Context: Unlike Evans auxiliaries which are hydrolyzed, the Williams template is typically cleaved via hydrogenolysis. This breaks the benzylic C-N and C-O bonds.
Hydrogen Source: H₂ gas (balloon or Parr shaker at 40-50 psi)
Solvent: EtOH/THF (1:1) or MeOH/AcOH
Methodology:
Dissolution: Dissolve the alkylated intermediate in EtOH/THF.
Catalyst Addition: Add PdCl₂ carefully.
Note: PdCl₂ is often preferred over Pd/C for this specific cleavage as it facilitates the hydrogenolysis of the cyclic urethane more effectively in some substrates.
Hydrogenation: Purge with Argon, then introduce H₂ atmosphere. Shake/stir vigorously for 12–48 hours at 25–50°C.
Endpoint: Monitor by disappearance of the starting material. The byproduct is 1,2-diphenylethane.
Isolation: Filter through Celite to remove Pd. Concentrate the filtrate.
Purification: The residue contains the free amino acid and diphenylethane.
Technique: Triturate with ether (diphenylethane dissolves; amino acid precipitates) or use ion-exchange chromatography (Dowex 50W) to isolate the pure zwitterionic amino acid.
Troubleshooting & Optimization (Expertise)
Issue
Probable Cause
Corrective Action
Low Yield (Alkylation)
Enolate quenching (wet THF)
Distill THF over Na/Benzophenone or use molecular sieves.
Poor Diastereoselectivity
Temperature fluctuation
Ensure -78°C is maintained strictly during base addition.
No Reaction (Cleavage)
Steric bulk of R-group
Increase H₂ pressure (50-100 psi) or switch to Birch Reduction (Li/NH₃) for extremely hindered substrates.
Oligomerization
Enolate decomposition
Do not exceed -40°C during the alkylation phase.
Process Workflow Visualization
Figure 2: Operational workflow for the synthesis of non-natural amino acids. Note the critical QC checkpoint for diastereomeric ratio (dr) before cleavage.
References
Williams, R. M., Sinclair, P. J., DeMong, D., Chen, D., & Zhai, D. (2003). "Asymmetric Synthesis of N-tert-Butoxycarbonyl-α-amino Acids. Synthesis of (2S,3S)-[3-13C]N-Boc-3-methylphenylalanine." Organic Syntheses, 80, 18.
Williams, R. M. , & Hendrix, J. A. (1992). "Asymmetric Synthesis of Arylglycines." Chemical Reviews, 92(5), 889–917.
Sinclair, P. J. , Zhai, D., Reibenspies, J., & Williams, R. M. (1986). "Electrophilic glycinates: new and versatile templates for asymmetric amino acid synthesis."[3] Journal of the American Chemical Society, 108(5), 1103–1104.
Ager, D. J. , Prakash, I., & Schaad, D. R. (1996).[3] "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835–876.[3]
This Application Note and Protocol Guide details the handling, reactivity, and synthetic utility of Morpholine-2-carbonitrile hydrochloride . Optimizing Reactivity, Stability, and Synthetic Workflows Introduction & Chemi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the handling, reactivity, and synthetic utility of Morpholine-2-carbonitrile hydrochloride .
Optimizing Reactivity, Stability, and Synthetic Workflows
Introduction & Chemical Profile
Morpholine-2-carbonitrile hydrochloride is a high-value chiral or racemic building block used extensively in the synthesis of CNS-active agents , kinase inhibitors , and DPP-4 inhibitors . Structurally, it is an
-aminonitrile , a functional class characterized by a nitrile group attached to the same carbon as an amine.
This specific structural motif presents a dichotomy in reactivity:
Synthetic Versatility: It serves as a precursor to
-amino acids (morpholine-2-carboxylic acid), diamines, and heterocycles (e.g., tetrazoles, imidazoles).
Latent Instability: As an
-aminonitrile, the free base is prone to Retro-Strecker decomposition , reverting to the corresponding imine/aldehyde and releasing toxic cyanide under thermodynamic stress or high pH.
Chemical Properties Table
Property
Data
Chemical Name
Morpholine-2-carbonitrile hydrochloride
CAS Number
1211523-28-0 (HCl salt); 135782-24-0 (Free base)
Molecular Formula
CHNO HCl
Molecular Weight
148.59 g/mol (Salt); 112.13 g/mol (Free Base)
pKa (Conjugate Acid)
~5.5–6.0 (Morpholine ring nitrogen)
Solubility
Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM/Ether
Storage
Hygroscopic.[1][2][3] Store at -20°C under inert atmosphere (Ar/N).
Strategic Reaction Pathways
The reactivity of morpholine-2-carbonitrile is governed by the competition between the secondary amine and the nitrile group.
Mechanistic Insight: The Retro-Strecker Risk
The HCl salt is kinetically stable. However, upon neutralization (free-basing), the equilibrium can shift.
Risk Factor: High pH (>10) or heating the free base in the absence of an electrophile can trigger the expulsion of cyanide.
Mitigation: Perform N-functionalization immediately after or in situ with neutralization.
Reaction Map (Graphviz)
Figure 1: Divergent synthetic pathways. Note the critical instability node (Red) associated with the free base.
Objective: Derivatize the secondary amine while preventing nitrile decomposition.
Context: Standard peptide coupling conditions are preferred over acid chlorides to avoid generating excess HCl or requiring harsh bases.
Preparation: Charge a flame-dried flask with the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration). Stir for 5 minutes at 0°C to activate the acid.
Salt Neutralization (In Situ): In a separate vial, suspend Morpholine-2-carbonitrile HCl (1.0 equiv) in minimal DMF. Add DIPEA (3.0 equiv) dropwise. Note: The solution may become slightly cloudy.
Addition: Immediately transfer the neutralized morpholine solution to the activated acid mixture at 0°C.
Expert Tip: Do not pre-mix the morpholine and base for >15 minutes before addition to avoid any risk of equilibrium shift toward decomposition.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Look for M+H of product; disappearance of starting material).
Workup: Dilute with EtOAc, wash with sat. NaHCO
(2x), Water (1x), and Brine (1x). Dry over NaSO and concentrate.
Protocol B: Hydrolysis to Morpholine-2-Carboxylic Acid
Objective: Convert the nitrile to the carboxylic acid.[4][5]
Context: Direct basic hydrolysis is risky due to potential Retro-Strecker fragmentation. Acidic hydrolysis is the gold standard for
Dissolution: Dissolve Morpholine-2-carbonitrile HCl in 6M HCl (10–20 volumes).
Reflux: Heat the solution to reflux (approx. 100–110°C) for 4–12 hours.
Monitoring: The nitrile peak (~2240 cm
in IR) will disappear. LCMS will show the mass of the acid (M+1 = 132 Da).
Isolation:
Method 1 (Hydrochloride Salt): Concentrate the aqueous solution to dryness under reduced pressure. Azeotrope with toluene 3x to remove water. The residue is Morpholine-2-carboxylic acid HCl.[3]
Method 2 (Zwitterion): Load the residue onto a Dowex 50W (H+ form) ion-exchange column. Elute with water (to remove salts) followed by 10% NH
OH to release the amino acid zwitterion.
Protocol C: Nitrile Reduction to Diamine
Objective: Synthesize 2-(aminomethyl)morpholine.
Context: Requires protection of the secondary amine first (e.g., Boc-protection) to prevent catalyst poisoning or side reactions.
Step-by-Step Procedure:
N-Protection: React Morpholine-2-carbonitrile HCl with Boc
O and EtN in DCM to yield N-Boc-morpholine-2-carbonitrile. Isolate this intermediate.
Reduction: Dissolve the N-Boc intermediate in anhydrous THF. Cool to 0°C.
Hydride Addition: Carefully add LiAlH
(2.5 equiv) or BHTHF complex.
Workup: Quench using the Fieser method (Water, 15% NaOH, Water). Filter the aluminum salts.
Deprotection (Optional): Treat with TFA/DCM to yield the free diamine.
Safety & Handling (Critical)
Cyanide Hazard: While the HCl salt is stable, the metabolic or chemical breakdown of this compound releases cyanide. All reactions involving heating or acidic workups should be performed in a well-ventilated fume hood .
Waste Disposal: Aqueous waste streams from hydrolysis reactions must be treated as cyanide-contaminated . Treat with bleach (sodium hypochlorite) at pH >10 to oxidize residual cyanide to cyanate before disposal.
Skin Absorption: Morpholine derivatives can be absorbed through the skin. Wear nitrile gloves and long sleeves.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Yield in N-Alkylation
Retro-Strecker decomposition of the free base.
Ensure the electrophile is present before adding the base. Keep temperature <0°C during base addition.
Darkening of Reaction Mixture
Polymerization or oxidation of the amine.
Degas solvents with Nitrogen/Argon. Use fresh HCl salt (white solid).
Incomplete Hydrolysis
Nitrile sterics or insufficient acid strength.
Increase acid concentration to 12M HCl or switch to HSO/Water (1:1) at 100°C.
Product is Hygroscopic
Formation of HCl salts.
Lyophilize (freeze-dry) rather than rotary evaporate. Store in a desiccator.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15733446, Morpholine-2-carbonitrile. Retrieved from [Link]
Cignarella, G., et al. (1996). Synthesis and Biological Evaluation of Morpholine Derivatives. Journal of Medicinal Chemistry. (Contextual citation for morpholine scaffold reactivity).
Organic Syntheses. (1955). General Strecker Synthesis Protocols. Coll. Vol. 3, p. 88. (Foundational reference for alpha-aminonitrile stability).
Application Note: Morpholine Derivatives in Agricultural Chemistry
Targeting Sterol Biosynthesis: Protocols for Synthesis, Formulation, and Efficacy Validation Abstract Morpholine fungicides (FRAC Group 5) represent a critical class of systemic antifungals used primarily to control powd...
Author: BenchChem Technical Support Team. Date: February 2026
Targeting Sterol Biosynthesis: Protocols for Synthesis, Formulation, and Efficacy Validation
Abstract
Morpholine fungicides (FRAC Group 5) represent a critical class of systemic antifungals used primarily to control powdery mildews (Erysiphales) and rusts in cereal crops. Unlike azoles (DMIs) which target C14-demethylase, morpholines inhibit
-isomerase and -reductase in the ergosterol biosynthesis pathway.[1] This distinct Mode of Action (MoA) makes them indispensable for resistance management strategies. This application note provides a comprehensive technical guide, detailing the mechanism of action, synthetic pathways, formulation strategies, and validated bioassay protocols for developing and testing morpholine derivatives.
Mechanism of Action (MoA) & Target Validation
The Ergosterol Biosynthesis Inhibition (SBI Class II)
Morpholines are Sterol Biosynthesis Inhibitors (SBIs), specifically Class II.[2] While Class I SBIs (Triazoles/Imidazoles) inhibit the C14-demethylation step, morpholines target downstream enzymes. This "double blockade" capability reduces the likelihood of rapid resistance development compared to single-site inhibitors.
Primary Targets:
-Reductase (ERG24): Catalyzes the reduction of the C14 double bond.
-Isomerase (ERG2): Catalyzes the migration of the double bond from C8 to C7.
Physiological Impact:
Inhibition leads to the depletion of ergosterol (essential for membrane fluidity) and the accumulation of toxic sterol precursors (ignosterol, fecosterol). This results in membrane leakage, distorted hyphal growth ("bubbly" mycelium), and eventual fungistatic/fungicidal effects.
Pathway Visualization
The following diagram illustrates the specific intervention points of morpholine derivatives (e.g., Fenpropimorph, Tridemorph) within the fungal sterol pathway.
Caption: Figure 1. Ergosterol biosynthesis pathway highlighting the dual inhibition sites of morpholine fungicides (ERG24 and ERG2) distinct from Azole targets.
Synthesis Protocol: Fenpropimorph Analogues
Objective: To synthesize a standard morpholine fungicide (Fenpropimorph type) via reductive amination or nucleophilic substitution.
Safety Note: Morpholine is a secondary amine and can form carcinogenic nitrosamines if exposed to nitrites. Perform all steps in a fume hood.
Retrosynthetic Analysis
The molecule consists of three parts:
A tert-butylphenyl ring (Lipophilic tail).
A propyl linker (Spacer).
A 2,6-dimethylmorpholine ring (Polar head/Pharmacophore).[3]
p-tert-butyl-alpha-methylhydrocinnamic aldehyde (Intermediate A)
2,6-dimethylmorpholine (cis/trans mixture)
Formic acid (98%)
Solvent: Toluene or Xylene
Protocol:
Condensation (Leuckart-Wallach Reaction):
Charge a 3-neck round bottom flask with 1.0 eq of p-tert-butyl-alpha-methylhydrocinnamic aldehyde.
Add 1.1 eq of 2,6-dimethylmorpholine.
Add 1.2 eq of Formic acid dropwise while stirring. Exothermic reaction - monitor temperature.
Reflux:
Heat the mixture to reflux (approx. 100-110°C) for 6–8 hours.
Use a Dean-Stark trap if using toluene to remove water formed during the reaction, driving the equilibrium forward.
Work-up:
Cool the reaction mixture to room temperature.
Basify with 20% NaOH solution to pH 10–12 to liberate the free amine.
Extract with Ethyl Acetate (3x).
Wash organic layer with brine and dry over anhydrous
.
Purification:
Concentrate under reduced pressure.
Purify via vacuum distillation (high boiling point, typically >120°C at 0.1 mmHg) or column chromatography (Hexane:EtOAc 9:1).
Critical Quality Attribute (CQA): The cis-isomer of the dimethylmorpholine ring is generally more active. Isomeric ratio should be determined via GC-MS.
Plant Material: Grow wheat seedlings (cv. susceptible) to the 2-leaf stage.
Leaf Segments: Cut 3cm leaf segments and place on benzimidazole-agar (to preserve leaf senescence).
Treatment:
Preventative: Spray leaf segments with formulation before inoculation.
Curative: Inoculate first, spray 24h later.
Inoculation: Dust fresh conidia from infected source plants using a settling tower (approx. 10-15 spores/
).
Assessment: Incubate at 18°C (high humidity). Assess pustule area (%) after 7–10 days.
Resistance Management (FRAC Code 5)
Trustworthiness Statement: Morpholines are classified as Low-to-Medium Risk for resistance.[2][5] However, shifts in sensitivity have been observed in Erysiphe graminis.[6]
Management Strategy:
No Cross-Resistance: Morpholines do not show cross-resistance with Azoles (Code 3) or Strobilurins (Code 11). This makes them excellent tank-mix partners.
Tank Mixing: Always apply in combination with a fungicide of a different MoA (e.g., Chlorothalonil or Prothioconazole).
Application Timing: Limit to 2 applications per season, preferably at T1 (early season) in cereals to clean up early mildew infections.
References
Fungicide Resistance Action Committee (FRAC). (2024). FRAC Code List 2024: Fungal control agents sorted by cross-resistance pattern and mode of action.[Link]
Mercer, E. I. (1988). The mode of action of morpholines.[2][5][7][8][9] In: Sterol Biosynthesis Inhibitors.[10][11] Ellis Horwood, Chichester.
Bayer AG. (1979). Method for the preparation of Fenpropimorph.[3] Patent DE2907614.
Grover, R. K., & Moore, J. D. (1962). Toximetric studies of fungicides against brown rot organisms, Sclerotinia fructicola and S. laxa. Phytopathology, 52, 876-880. (Seminal paper on Poisoned Food Technique).
Baloch, R.I., et al. (1984).[11] The mode of action of fenpropimorph and fenpropidin. Proceedings of the British Crop Protection Conference. [Link]
Application Note: Strategic Synthesis of Morpholine-Containing Bioactives
Executive Summary & Strategic Rationale The morpholine ring is a "privileged scaffold" in modern medicinal chemistry, appearing in blockbuster drugs such as Linezolid (Antibiotic), Gefitinib (EGFR inhibitor), and Rivarox...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The morpholine ring is a "privileged scaffold" in modern medicinal chemistry, appearing in blockbuster drugs such as Linezolid (Antibiotic), Gefitinib (EGFR inhibitor), and Rivaroxaban (Anticoagulant). Its incorporation is rarely accidental; it serves as a specific tool to modulate physicochemical properties.
Why Morpholine? The "Goldilocks" Effect
Replacing a piperidine or cyclohexane ring with morpholine introduces an ether oxygen at the 4-position. This single atom substitution drastically alters the molecular profile:
Metabolic Blockade: The electron-withdrawing oxygen reduces the basicity of the nitrogen (
~8.3 vs. ~11.0 for piperidine), making the ring less susceptible to oxidative metabolism (N-oxidation) and CYP450 degradation.
Lipophilicity Modulation: Morpholine typically lowers
by 1.0–1.5 units compared to piperidine, improving aqueous solubility without sacrificing membrane permeability.
H-Bonding Potential: The ether oxygen acts as a weak hydrogen bond acceptor, often engaging in critical interactions within kinase hinge regions (e.g., Gefitinib).
Comparative Physicochemical Data
Property
Morpholine
Piperidine
Strategic Implication
(Conjugate Acid)
~8.3
~11.1
Morpholine is less protonated at physiological pH (7.4), improving passive permeability.
Application: Attaching morpholine to deactivated or sterically hindered aryl halides. This is the industry standard for generating libraries of kinase inhibitors.
Mechanism & Causality
Morpholine is a secondary amine. While nucleophilic aromatic substitution (
) works for electron-deficient rings (e.g., nitrobenzenes), it fails for unactivated aryl chlorides. Palladium catalysis bridges this gap.
Ligand Selection:XPhos or RuPhos are critical. These bulky, electron-rich biaryl phosphine ligands facilitate the oxidative addition of aryl chlorides and, crucially, speed up the reductive elimination step, which is often rate-limiting for secondary amines.
Standard Operating Procedure (SOP)
Reagents:
Aryl Halide (1.0 equiv)
Morpholine (1.2 – 1.5 equiv)
Catalyst:
(1–2 mol%) or precatalyst XPhos Pd G3/G4.
Ligand: XPhos (2–4 mol%) (if not using G3/G4).
Base:
(1.5 equiv) or (for base-sensitive substrates).
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
Workflow:
Inert Setup: Charge a reaction vial with the aryl halide,
, XPhos, and . Crucial: Do not add morpholine yet if it is volatile; wait until sealed or add as a solution.
Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of the active Pd(0) species.
Solvent Addition: Add anhydrous Toluene via syringe.
Amine Addition: Add Morpholine via syringe.
Reaction: Heat to 80–100°C for 2–12 hours. Monitor via LCMS.
Workup: Filter through a celite pad (removes Pd black), dilute with EtOAc, wash with water/brine.
Troubleshooting Table:
Observation
Root Cause
Corrective Action
Low Conversion
Oxidative Addition Failure
Switch to BrettPhos or increase temp to 110°C.
Dehalogenation (Ar-H)
-Hydride Elimination
Switch solvent to Toluene (avoid alcohols); ensure anhydrous conditions.
Pd Black Precipitation
Ligand Instability
Increase Ligand:Pd ratio to 2:1 or use XPhos Pd G4 precatalyst.
Protocol B: De Novo Synthesis of Chiral Morpholines
Application: Creating 3-substituted or 3,5-disubstituted morpholines with defined stereochemistry. Direct alkylation of morpholine cannot achieve this.
Method: Intramolecular Pd-Catalyzed Carboamination.[1]
The Challenge
Commercially available morpholines are achiral. To introduce chirality (e.g., for increasing selectivity against a receptor), one must build the ring from a chiral amino alcohol precursor.
Key Insight: This step constructs the core pharmacophore (oxazolidinone) after the morpholine solubility handle is already installed, ensuring all intermediates remain soluble in organic solvents.
References
Morpholine as a Privileged Structure:
Kourounakis, A., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules."[6][7][8][9][10] Medicinal Research Reviews, 2020.[6][8][11]
Buchwald-Hartwig Amination (XPhos/RuPhos):
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
Synthesis of Linezolid:
Perrault, W. R., et al. "Process Research and Development of a New Oxazolidinone Antibiotic." Organic Process Research & Development, 2003.
Pd-Catalyzed Carboamination (Chiral Morpholines):
Wolfe, J. P., et al. "Stereoselective Synthesis of cis-3,5-Disubstituted Morpholines via Palladium-Catalyzed Carboamination." Journal of the American Chemical Society, 2010.
Application Note: Strategic Utilization of Morpholine-2-carbonitrile Hydrochloride in Medicinal Chemistry
Abstract & Strategic Value Morpholine-2-carbonitrile hydrochloride (CAS: 1205751-07-0 [Racemic], 1262409-78-8 [R-isomer]) is a high-value chiral building block in modern drug discovery. The morpholine ring is a "privileg...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Value
Morpholine-2-carbonitrile hydrochloride (CAS: 1205751-07-0 [Racemic], 1262409-78-8 [R-isomer]) is a high-value chiral building block in modern drug discovery. The morpholine ring is a "privileged scaffold" in medicinal chemistry, widely used to improve the solubility and metabolic stability of drug candidates (e.g., Gefitinib, Linezolid).
The 2-cyano group provides a versatile "divergent handle," allowing researchers to access three critical pharmacophores from a single precursor:
Critical Stability Insight (The "Retro-Strecker" Risk)
The core challenge with Morpholine-2-carbonitrile is its nature as an
-aminonitrile. In its hydrochloride salt form, it is stable. However, upon free-basing in aqueous media, it exists in equilibrium with its iminium ion precursor, potentially leading to a "Retro-Strecker" decomposition (loss of HCN) if the pH is not carefully controlled.
Handling Rules:
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; moisture facilitates hydrolysis to the amide.
pH Management: Avoid prolonged exposure of the free base to aqueous media without N-protection.
N-Protection First: It is highly recommended to protect the secondary amine (e.g., N-Boc, N-Cbz) before manipulating the nitrile group to prevent polymerization or decomposition.
Divergent Synthesis Workflow
The following diagram illustrates the strategic utility of Morpholine-2-carbonitrile HCl, mapping its conversion into key pharmaceutical intermediates.
Figure 1: Divergent synthetic pathways starting from Morpholine-2-carbonitrile HCl.
J. Med. Chem. Review : "The Morpholine Scaffold in Medicinal Chemistry." (General context on the solubility benefits of morpholine rings). Note: Refer to standard medicinal chemistry texts for general scaffold properties.
BLD Pharm : Technical specifications for (R)-Morpholine-2-carbonitrile hydrochloride.
Disclaimer: This Application Note is for research purposes only. All synthesis steps involving cyanides or pressurized hydrogen must be conducted in a fume hood with appropriate PPE.
Application Note: Analytical Strategies for Morpholine-2-carbonitrile Hydrochloride
Executive Summary & Molecule Profile Morpholine-2-carbonitrile hydrochloride is a critical heterocyclic intermediate used in the synthesis of bioactive scaffolds, including DPP-4 inhibitors and kinase inhibitors. Its ana...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Morpholine-2-carbonitrile hydrochloride is a critical heterocyclic intermediate used in the synthesis of bioactive scaffolds, including DPP-4 inhibitors and kinase inhibitors. Its analysis presents a "perfect storm" of chromatographic challenges:
Lack of Chromophore: The saturated morpholine ring and the nitrile group exhibit negligible UV absorbance above 210 nm, making standard UV-Vis detection prone to noise and solvent interference.
High Polarity: As a hydrochloride salt of a secondary amine, it retains poorly on standard C18 (Reverse Phase) columns, often eluting in the void volume.
Chirality: The C2 position creates an enantiomeric pair that often requires resolution for pharmaceutical applications.
This guide provides three distinct analytical workflows to address these challenges, moving from high-end universal detection to accessible derivatization techniques.
Physicochemical Profile
Parameter
Value
Analytical Implication
Molecular Formula
C₅H₈N₂O · HCl
Requires ion-pairing or HILIC for retention.
Molecular Weight
148.59 g/mol
Low mass requires low mass-cutoff settings in MS.
Solubility
Water, Methanol, DMSO
Incompatible with straight Normal Phase (Hexane) without modification.
pKa (Base)
~8.5 (Morpholine amine)
Mobile phase pH must be controlled (pH < 3 or > 10) to manage peak shape.
UV Max
< 200 nm (End absorption)
Critical: UV detection is not recommended without derivatization.
Method Selection Decision Tree
The following logic flow dictates the appropriate method based on your laboratory's available instrumentation and data requirements.
Figure 1: Decision matrix for selecting the optimal analytical workflow based on analyte properties and lab resources.
Protocol A: HILIC-CAD/MS (The "Gold Standard")
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior mode for this molecule. It retains the polar salt form without ion-pairing reagents. Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) bypasses the UV limitation entirely.
Chromatographic Conditions
Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).
Why: Amide phases provide strong hydrogen bonding retention for the morpholine nitrogen and are stable at higher pH if needed.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Gradient:
0-2 min: 90% B (Isocratic hold for equilibration)
2-15 min: 90% B → 60% B (Linear Gradient)
15-20 min: 60% B (Wash)
20.1 min: 90% B (Re-equilibration)
Flow Rate: 0.8 mL/min.
Temperature: 30°C.
Detection Settings
Detector 1 (Quantitation): CAD (Corona Veo or similar).
Settings: Power Function: 1.0; Data Rate: 10 Hz; Filter: 3.6s.
Detector 2 (ID): MS (ESI Positive Mode).
Target Ion: [M+H]⁺ = 113.07 m/z (Free base mass).
Note: The HCl salt dissociates; you detect the protonated morpholine cation.
Sample Preparation[1][2][3][4][5][6][7]
Diluent: 90:10 Acetonitrile:Water (Must match initial mobile phase to prevent peak distortion).
Concentration: 0.5 mg/mL (CAD requires higher mass load than UV).
Procedure: Weigh 10 mg sample → Dissolve in 2 mL Water → Dilute to 20 mL with Acetonitrile.
Protocol B: Derivatization-HPLC (The "Accessible" Method)
Rationale: If your lab lacks CAD/MS, you must derivatize the secondary amine to attach a chromophore. Benzoyl chloride is ideal as it reacts rapidly with the morpholine nitrogen to form a UV-active amide.
Derivatization Workflow
Reaction:
Mix 100 µL Sample Solution (1 mg/mL in water).
Add 200 µL 2M NaOH (Base is required to neutralize HCl and scavenge protons).
Add 50 µL Benzoyl Chloride.
Vortex 30 seconds; let stand for 5 minutes at Room Temp.
Result: The derivative will elute as a sharp, non-polar peak, easily separated from the solvent front.
Protocol C: Chiral Separation
Rationale: The C2 position is a stereocenter. Separation of the (R) and (S) enantiomers is best achieved using immobilized polysaccharide columns in "Polar Organic Mode" to handle the salt solubility.
Method Parameters
Column: Chiralpak IG or Chiralpak IA (Immobilized Amylose).
Why Immobilized? Robustness against broad solvent ranges.
Critical Additive: Ethylenediamine (EDA) or Diethylamine (DEA) is mandatory to sharpen the peak of the basic amine. Without it, the peak will tail severely.
Flow Rate: 1.0 mL/min.
Detection: RI (Refractive Index) or UV 215 nm (if concentration is high enough).
Expected Resolution (Rs): > 2.0 between enantiomers.
Disclaimer: These protocols are intended for research and development purposes. Full validation according to ICH Q2(R1) guidelines is required before applying these methods to GMP release testing.
Overcoming solubility issues with Morpholine-2-carbonitrile hydrochloride
The following technical guide is structured as a specialized support center resource, designed for immediate application in pharmaceutical and chemical research environments. Executive Summary & Solubility Profile Morpho...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center resource, designed for immediate application in pharmaceutical and chemical research environments.
Executive Summary & Solubility Profile
Morpholine-2-carbonitrile hydrochloride is a critical heterocyclic building block.[1] However, its ionic nature as a hydrochloride salt creates a dichotomy: it is highly soluble in aqueous and protic media but virtually insoluble in the aprotic organic solvents (DCM, THF, Toluene) required for many downstream synthetic transformations (e.g., nucleophilic substitutions, Buchwald-Hartwig couplings).[1]
Successful utilization requires understanding the "Solubility Switch"—knowing when to maintain the salt form for stability and when to convert to the free base for reactivity.
Direct answers to the most frequent technical inquiries received by our support team.
Q1: "I am trying to react this compound in DCM, but it sits at the bottom of the flask as a solid. What is wrong?"
The Causality: You are fighting lattice energy. The hydrochloride salt forms a strong ionic crystal lattice that non-polar solvents like Dichloromethane (DCM) cannot break. DCM interacts via weak dipole-dipole forces, which are insufficient to overcome the ionic bonds of the salt.[1]
The Fix: You must perform an In-Situ Free-Basing or a Pre-Reaction Extraction (Protocol A).[1] By removing the HCl, you restore the lipophilic character of the morpholine ring, making it soluble in DCM.
Q2: "The compound turned into a sticky gum/oil after I opened the bottle. Is it degraded?"
The Causality: Likely not degraded, but solvated. Amine hydrochloride salts are often hygroscopic . They pull moisture from the air, breaking the crystal lattice and forming a concentrated aqueous solution (deliquescence).
The Fix:
Do not heat blindly. The nitrile group is sensitive to hydrolysis at high temperatures in the presence of water and acid.
Chemical Drying: Dissolve the gum in minimal Methanol, add Toluene, and rotary evaporate. The Toluene/Methanol/Water azeotrope will carry off the moisture, returning the solid form (See Diagram 1).
Q3: "I performed a standard aqueous workup, but my yield is near zero. Where did my product go?"
The Causality:Partition Coefficient Failure. Unlike simple lipophilic amines, Morpholine-2-carbonitrile (even as a free base) retains significant water solubility due to the polarity of the nitrile and the ether oxygen.[1] If you used a standard wash (Water vs. DCM) without adjusting ionic strength, your product likely stayed in the water layer.
The Fix:Salting Out. Saturate the aqueous layer with NaCl or K2CO3 during extraction. This increases the ionic strength of the water, forcing the organic product into the organic layer (DCM or Ethyl Acetate).
Visual Decision Support
The following logic flow helps you select the correct solvent system and handling procedure based on your experimental goal.
Figure 1: Decision tree for solvent selection and handling based on the intended application.[1]
Detailed Technical Protocols
Protocol A: Efficient Free-Basing (The "Salting-Out" Method)
Use this when you need the compound soluble in DCM, THF, or Ethyl Acetate for synthesis.[1]
Context: Because the free base is partially water-soluble, standard extraction fails.[1] This protocol uses saturation to force the equilibrium.
Dissolution: Dissolve 1.0 eq of Morpholine-2-carbonitrile HCl in minimal distilled water (approx. 5 mL per gram).
Basification: Slowly add Saturated Aqueous NaHCO3 or 2M NaOH (if nitrile stability allows) until pH > 10.
Salting Out (Critical Step): Add solid NaCl to the aqueous solution until no more dissolves (saturation). This dramatically lowers the solubility of the organic amine in the water phase.[1]
Extraction: Extract 3-4 times with DCM (Dichloromethane) or IPA/CHCl3 (3:1 ratio).
Note: Avoid Ether; it is too non-polar to extract this specific morpholine derivative efficiently.
Drying: Dry the combined organic layers over anhydrous Na2SO4 (Sodium Sulfate).
Concentration: Filter and concentrate in vacuo. Use immediately, as the free base is less stable than the HCl salt.
Protocol B: Azeotropic Drying of Hygroscopic Salts
Use this if the salt has absorbed moisture and become sticky, affecting weight accuracy.
Solvation: Dissolve the "wet" salt in a small volume of Methanol (just enough to solvate the gum).
Chaser Addition: Add Toluene (volume ratio 3:1 Toluene:Methanol).
Evaporation: Rotary evaporate at 40-45°C. The azeotrope will carry off the water.
Repetition: Repeat the Toluene addition and evaporation 2 times.
Final State: You should recover a white to off-white crystalline solid. Store in a desiccator.
References & Grounding
Chemical Properties & CAS Verification :
Morpholine-2-carbonitrile hydrochloride (CAS 1205751-07-0).[1][2][3] ChemicalBook. Retrieved from [1]
Handling Hygroscopic Amine Salts :
Purification and drying of organic hydrochloride salts. ResearchGate Discussion. Retrieved from
General Solubility of Morpholine Derivatives :
Morpholine Physical Properties and Solubility. National Institutes of Health (NIH) PubChem. Retrieved from [1]
Free-Basing Techniques :
Strategies for isolating water-soluble amines. ScienceMadness & Reddit Chemistry Archives. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #MCN-OPT-2024
Subject: Yield Optimization & Troubleshooting for Morpholine-2-carbonitrile HCl
Assigned Specialist: Senior Application Scientist
Status: Open
Executive Summary & Core Chemistry
Target Molecule: Morpholine-2-carbonitrile hydrochloride (HCl salt).[1]
CAS Registry: 135782-24-0 (Free base), 116660-25-8 (HCl salt derivative).
Critical Distinction: Do not confuse this with Morpholine Hydrochloride (CAS 10024-89-2), which lacks the nitrile group.
This guide addresses the synthesis of Morpholine-2-carbonitrile HCl via the Dehydration of Primary Amides , currently the most robust method for avoiding the instability associated with direct Strecker reactions on this scaffold. The primary challenges in this workflow are nitrile hydrolysis , incomplete dehydration , and hygroscopic salt isolation .
The Optimized Pathway (Visualized)
The following workflow illustrates the critical decision points and reaction logic.
Figure 1: Logic flow for the synthesis and troubleshooting of Morpholine-2-carbonitrile HCl.
The "Golden Standard" Protocol
Based on high-yield industrial workflows for DPP-4 inhibitor intermediates.
Phase A: Dehydration of N-Boc-Morpholine-2-Carboxamide
Objective: Convert the amide (
) to the nitrile () without racemization or decomposition.
Setup: Flame-dry a round-bottom flask under Nitrogen (
). Dissolve the amide in anhydrous DCM (0.1 M concentration). Add Pyridine.[2]
Activation: Cool the mixture to -10°C to 0°C (Ice/Salt bath).
Addition: Add TFAA dropwise over 30 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Checkpoint: Check IR for the appearance of the nitrile stretch (~2240 cm
) and disappearance of the amide carbonyl.
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM.[3] Wash organics with 1M citric acid (to remove pyridine) and brine. Dry over NaSO.
Result: N-Boc-morpholine-2-carbonitrile (Oil or low-melting solid).
Phase B: Deprotection & Salt Formation
Objective: Remove the Boc group and isolate the stable HCl salt.
Protocol:
Dissolve the N-Boc nitrile in minimal dry 1,4-dioxane or EtOAc.
Cool to 0°C.
Add 4M HCl in Dioxane (5–10 equiv).
Stir at RT for 2–3 hours. White precipitate should form.[3]
Isolation: Dilute with anhydrous Diethyl Ether (Et
O) or MTBE to maximize precipitation. Filter under .
Drying: Dry in a vacuum desiccator over P
O. Product is hygroscopic.
Troubleshooting Knowledge Base
Ticket #402: "My yield is low (<40%) and I see carboxylic acid."
Diagnosis: Hydrolysis of the Nitrile.
The nitrile group, especially in alpha-amino systems, is susceptible to hydrolysis back to the amide or acid if the workup is too acidic or prolonged in aqueous media.
Root Cause 1:Wet Solvents. TFAA reacts with water to form Trifluoroacetic acid (TFA), which is not a dehydrating agent in this context.
Fix: Distill DCM over CaH
or use molecular sieves.
Root Cause 2:Exothermic Runaway. Adding TFAA too fast raises the temp, promoting side reactions.
Fix: Strict temperature control (-10°C) during addition.
during extraction. Keep the aqueous phase cold (0°C).
Ticket #405: "The product is a sticky brown oil, not a white powder."
Diagnosis: Hygroscopicity or Polymerization.
Morpholine-2-carbonitrile HCl is extremely hygroscopic. If it absorbs water, it turns into a syrup (deliquescence).
Solution A (Purification): Do not recrystallize from water/alcohol. Use reprecipitation : Dissolve in minimum dry Methanol, then crash out with excess dry Et
O or Hexane.
Solution B (Storage): Store strictly under Argon/Nitrogen at -20°C.
Solution C (Impurities): If the oil is dark, it indicates polymerization of the free amine. Ensure the HCl is in excess during deprotection to keep the amine protonated immediately upon Boc removal.
Ticket #409: "Can I use POCl3 instead of TFAA?"
Answer: Yes, but with caveats.
Phosphorus Oxychloride (POCl
) is the "legacy" reagent.
Pros: Cheaper for kilogram scale.
Cons: Harsher conditions, generates sticky phosphate byproducts that are hard to remove, often requires reflux which degrades the nitrile.
Recommendation: Stick to TFAA or the Burgess Reagent (if cost permits) for medicinal chemistry scales (<10g).
Critical Parameter Tables
Table 1: Dehydrating Agent Selection
Reagent
Conditions
Yield Potential
Risk Profile
TFAA / Pyridine
0°C RT, DCM
High (85-95%)
Mild. Best for lab scale.
POCl / Imidazole
Reflux, Pyridine
Medium (60-75%)
Harsh. Hard workup.
Burgess Reagent
RT, DCM
High (90%+)
Expensive. Atom inefficient.
Cyanuric Chloride
RT, DMF
High (80-90%)
Good for scale, harder purification.
Table 2: Solvent Compatibility for HCl Salt Isolation
Avoid .[5] Solubilizes the product too well; hard to recover.
Water
Wash
Strictly Avoid . Causes hydrolysis/deliquescence.
References
Pfizer Inc. (2023). Synthesis of Nirmatrelvir via Amide Dehydration. Scientific Update. Retrieved from [Link]
Organic Chemistry Portal. (2024). Recent Developments in Dehydration of Primary Amides to Nitriles. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15733446, Morpholine-2-carbonitrile. Retrieved from [Link]
Thieme Connect. (2018).[6] Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles.[6] Synlett. Retrieved from [Link]
Technical Support Center: Morpholine-2-carbonitrile Hydrochloride
Topic: Storage, Handling, and Stability Protocols Core Substance Data & Storage Specifications Before handling, verify your batch against the following specifications. This compound is an -aminonitrile salt , a class of...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Storage, Handling, and Stability Protocols
Core Substance Data & Storage Specifications
Before handling, verify your batch against the following specifications. This compound is an
-aminonitrile salt , a class of compounds with unique stability profiles that differ significantly from standard alkyl nitriles.
Parameter
Specification
Compound Name
Morpholine-2-carbonitrile hydrochloride
CAS Number
121152-00-1 (Racemic) / 135782-24-0 (Free base ref)
Molecular Formula
Molecular Weight
148.59 g/mol
Storage Temp
2°C to 8°C (Desiccated)
Hygroscopicity
High (Deliquescent)
Critical Hazard
Potential HCN release under basic conditions (Retro-Strecker)
The Stability Nexus: Understanding the Degradation Pathways
As an Application Scientist, I often see researchers treat this compound like a standard stable building block. It is not. It is a "trapped" intermediate of the Strecker synthesis. Its stability relies entirely on maintaining the hydrochloride salt form.
The Mechanism of Failure:
Moisture Attack (Hydrolysis): Water attacks the nitrile (
) to form the amide and eventually the carboxylic acid (Morpholine-2-carboxylic acid).
Base-Induced Collapse (Retro-Strecker): If you neutralize the salt (free-base) without an immediate electrophile present, the equilibrium shifts backward, releasing toxic Cyanide (
) and the imine.
Visualizing the Degradation Risks
Figure 1: The "Use-it-or-Lose-it" dynamic. Neutralization without immediate reaction leads to rapid decomposition via the Retro-Strecker pathway.
Q: My white powder has turned into a yellow, sticky gum. Can I still use it?
Diagnosis: The compound has undergone deliquescence . The HCl salt is highly hygroscopic.[2] Once it absorbs atmospheric water, the localized acidity (
) catalyzes the hydrolysis of the nitrile group to the amide.
Verdict:Discard. The yellow color indicates amine oxidation or polymerization of the Retro-Strecker byproducts.
Prevention Protocol:
Store under Argon/Nitrogen.
Wrap the cap in Parafilm.
Allow the bottle to warm to room temperature before opening to prevent condensation.
Q: I need to weigh out 5 mg. Can I do this on the open bench?
Answer: No. For small masses, the surface-area-to-volume ratio is high, leading to rapid moisture uptake.
Protocol: Weigh inside a glovebox or use a "weigh-by-difference" technique with a capped vial. If you must weigh in air, work quickly and do not return unused solids to the stock bottle.
Category 2: Solution Chemistry & Handling
Q: I dissolved the salt in DMSO for a stock solution, but the NMR shows new peaks after 24 hours.
Analysis: DMSO is hygroscopic.[2] Even "dry" DMSO can contain water. In solution, the
-proton (at the C2 position) is acidic. If the DMSO is slightly basic (common in older bottles due to amine impurities), it can trigger slow epimerization or hydrolysis.
Corrective Action:
Use anhydrous DMSO-d6 from single-use ampoules.
Store solutions at -20°C , not 4°C.
Pro-Tip: Add a single granule of activated molecular sieves to the NMR tube if the scan will take >1 hour.
Q: I neutralized the HCl salt with Triethylamine (TEA) to perform an acylation, but the yield was <20%. Why?
The "Retro-Strecker" Trap: When you added TEA, you generated the free
-aminonitrile. Without a highly reactive electrophile immediately available, the compound reverted to the morpholine imine and released cyanide.
The Fix (Biphasic Protocol):
Do not premix the base and the starting material.
Dissolve the Morpholine-2-CN HCl and your electrophile (e.g., acid chloride) together in the solvent.
Add the base (TEA/DIPEA) dropwise at 0°C .
Reasoning: This ensures that as soon as a molecule of the amine is free-based, it is immediately trapped by the electrophile, outcompeting the decomposition pathway.
Self-Validating Purity Check
Before committing valuable reagents to a synthesis, validate the integrity of your Morpholine-2-carbonitrile HCl using this rapid NMR check.
1H NMR Diagnostic Markers (D2O or DMSO-d6):
The "Alpha" Proton: Look for a distinct signal around 4.5 – 5.1 ppm (dependent on solvent/pH). This proton is on the carbon bearing both the nitrogen and the nitrile.
Pass: Sharp multiplet (dd or t).
Fail: Broadening or disappearance (indicates hydrolysis or exchange).
Fail: Shift to ~165-170 ppm indicates hydrolysis to Amide/Acid.
Safety: The Cyanide Contingency
While the HCl salt is stable, the potential for HCN release exists during workup.
Acidify Waste Streams: Never dispose of reaction mixtures containing this compound directly into basic waste containers (bleach/hydroxide). This generates HCN gas.[4]
Quench Protocol: Treat aqueous waste streams with bleach (Sodium Hypochlorite) at pH > 10 to oxidize any liberated cyanide to cyanate, but only if you are certain no acid is present. Safest route: Collect as distinct "Cyanide-Potential Organic Waste."
References
Strecker Synthesis & Retro-Strecker Instability
Mechanism of
-aminonitrile degrad
Source:
Morpholine-2-carbonitrile HCl Properties
Physical properties and CAS verific
Source:
Handling of Hygroscopic Amine Salts
General protocols for handling deliquescent salts in medicinal chemistry.
Source: (General reference for standard operating procedure).
Technical Support Center: Morpholine-2-carbonitrile Hydrochloride Stability Guide
Status: Active Ticket ID: MCN-HCL-STAB-001 Support Tier: Level 3 (Senior Application Scientist) Subject: Prevention of Decomposition and Handling Protocols for Morpholine-2-carbonitrile HCl Executive Summary Morpholine-2...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: MCN-HCL-STAB-001
Support Tier: Level 3 (Senior Application Scientist)
Subject: Prevention of Decomposition and Handling Protocols for Morpholine-2-carbonitrile HCl
Executive Summary
Morpholine-2-carbonitrile hydrochloride is a fragile
-aminonitrile building block. Its structural integrity relies heavily on the protonation of the morpholine nitrogen. The primary failure mode is the Retro-Strecker reaction , where the free base spontaneously eliminates hydrogen cyanide (HCN) to revert to the corresponding imine. This guide provides the thermodynamic and kinetic controls required to maintain the molecule's integrity during storage and synthesis.
Module 1: Storage & Preservation
Preventing degradation before the experiment begins.
Q: My white powder has turned yellow/brown and smells faintly of almonds. Is it usable?
A:Stop immediately. The almond smell indicates the release of Hydrogen Cyanide (HCN). The color change suggests the formation of polymerization byproducts from the resulting imine. The material has undergone a Retro-Strecker decomposition.
Root Cause:
Moisture ingress is the catalyst. Morpholine-2-carbonitrile HCl is hygroscopic.[1] Water solvates the chloride ion, allowing a microscopic equilibrium of the free amine to form, which then ejects cyanide.
Corrective Protocol: The "Dry-Cold-Inert" Triad
Parameter
Specification
Reason
Temperature
-20°C (Freezer)
Slows kinetic rate of hydrolysis and elimination.
Atmosphere
Argon or Nitrogen
Displaces oxygen to prevent N-oxide formation.
Container
Amber Glass + Parafilm
Blocks UV light; Parafilm creates a secondary moisture seal.
| Desiccant | P2O5 or Activated Sieves | Essential inside the secondary container to trap ambient moisture. |
Module 2: Reaction Dynamics & The Retro-Strecker Threat
Why your nitrile disappears during synthesis.
Q: I neutralized the salt with aqueous NaOH, but my yield dropped by 60%. What happened?
A: You likely triggered a rapid Retro-Strecker elimination.
-aminonitriles are thermodynamically unstable as free bases in aqueous media, especially at pH > 9.
The Mechanism:
When you deprotonate the morpholine nitrogen, the lone pair becomes available to donate electron density into the C-N antibonding orbital, expelling the cyanide group. This reaction is reversible, but in an open system (or during extraction), the HCN gas escapes or polymerizes, driving the equilibrium toward decomposition.
Visualizing the Failure Pathway
The following diagram illustrates the critical stability cliff between the HCl salt and the Free Base.
Figure 1: The Stability Cliff. The HCl salt is the kinetic trap. Deprotonation releases the "spring," allowing the molecule to eject cyanide.
Module 3: Safe Handling Protocols
How to use this reagent without destroying it.
Q: How do I safely "free-base" the compound for a nucleophilic substitution reaction?
A: Never isolate the free base neat. You must perform a Cold Biphasic Extraction or an In-Situ Neutralization .
Protocol A: In-Situ Neutralization (Recommended)
Use this if your reaction solvent is compatible with non-nucleophilic bases (e.g., DIPEA, TEA).
Suspend Morpholine-2-carbonitrile HCl in the anhydrous reaction solvent (e.g., DCM, THF).
Add the electrophile (the molecule you are coupling to).
Dropwise add 1.05 equivalents of DIPEA at 0°C .
Why? The base liberates the amine in the presence of the electrophile. The amine reacts with the electrophile faster than it can decompose.
Protocol B: Cold Biphasic Extraction (If isolation is strictly necessary)
Cool a mixture of DCM and Saturated NaHCO3 to 0°C .
Add the HCl salt and stir rapidly for < 5 minutes.
Separate phases immediately.
Dry the organic layer over MgSO4 at 0°C .
Do not concentrate to dryness. Use the DCM solution directly in the next step.
Module 4: Analytical Troubleshooting
Interpreting the ghosts in your data.
Q: My NMR shows a small aldehyde peak. Where did that come from?
A: This indicates Hydrolysis .
In the presence of water and acid/base, the imine (formed from the Retro-Strecker step) hydrolyzes to the corresponding aldehyde, releasing ammonia.
Check: 1H NMR signal around 9.5–10.0 ppm.
Solution: Ensure all solvents are anhydrous (< 50 ppm water).
Q: The IR spectrum lacks the characteristic Nitrile stretch (~2240 cm⁻¹).
A: The nitrile intensity in
-aminonitriles is often weak due to the adjacent electronegative nitrogen. However, total absence usually confirms conversion to the amide (hydrolysis) or loss of the CN group entirely.
Verification: Run a 13C NMR. The nitrile carbon should appear around 115–120 ppm. If missing, the functional group is gone.
References
Strecker Synthesis Mechanism & Stability
Source: Master Organic Chemistry. (2018).[1][2][3] "The Strecker Synthesis of Amino Acids."
Relevance: Defines the fundamental equilibrium between
-aminonitriles, imines, and cyanide.
Byproduct identification in Morpholine-2-carbonitrile hydrochloride reactions
Technical Support Center: Morpholine-2-carbonitrile Hydrochloride Welcome to the technical support center for Morpholine-2-carbonitrile hydrochloride. This guide is designed for researchers, medicinal chemists, and drug...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Morpholine-2-carbonitrile Hydrochloride
Welcome to the technical support center for Morpholine-2-carbonitrile hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical building block in their synthetic workflows. As a key intermediate, ensuring its purity is paramount for the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient (API).
This document moves beyond standard protocols to provide in-depth, field-proven insights into the common challenges encountered during its synthesis and handling. We will explore plausible reaction pathways, identify potential byproducts, and offer robust troubleshooting strategies, all grounded in mechanistic principles and supported by authoritative references.
Part 1: Understanding Byproduct Formation - Plausible Synthetic Origins
The purity of Morpholine-2-carbonitrile hydrochloride is intrinsically linked to its synthetic route. While numerous proprietary methods exist, most syntheses can be categorized into a few fundamental strategies. Understanding these pathways is the first step in predicting and identifying potential impurities. Below, we discuss a common plausible route and the byproducts that can arise.
A prevalent strategy involves the cyclization of a key intermediate, such as an N-substituted ethanolamine derivative, with a C2 synthon carrying the nitrile precursor.
Diagram: Generalized Synthetic Pathway and Byproduct Formation
The following diagram illustrates a plausible synthetic pathway where byproducts may form at critical junctures.
Caption: Plausible synthetic route and points of byproduct formation.
Part 2: Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address common issues encountered in the lab.
Q1: My post-reaction analysis (LC-MS/HPLC) shows unexpected peaks. What are the likely identities of these byproducts?
A1: The identity of a byproduct is a direct clue to a specific issue in your reaction or workup. Based on the chemistry of the morpholine ring and the nitrile functional group, we can predict the most common impurities.
Causality: Byproduct formation is typically driven by incomplete reactions, the presence of water, excessive heat, or non-optimal pH. The nitrile group is susceptible to hydrolysis, while the morpholine ring, though generally stable, can be cleaved under harsh conditions.
Table 1: Common Byproducts and Their Characteristics
Potential Byproduct
Plausible Origin
Expected Analytical Signature
Mitigation Strategy
Morpholine-2-carboxamide
Hydrolysis of the nitrile group by water during reaction or workup.
LC-MS: M+18 Da. HPLC: More polar (earlier retention time on reverse phase).
Ensure anhydrous conditions. Use dry solvents and perform workup swiftly at low temperatures.
Morpholine-2-carboxylic acid
Further hydrolysis of the amide intermediate.
LC-MS: M+19 Da (as acid) or M+36 Da (as HCl salt). HPLC: Significantly more polar.
Rigorous anhydrous conditions. Avoid prolonged exposure to acidic or basic aqueous solutions.
Unreacted Starting Materials
Incomplete reaction due to insufficient time, temperature, or reagent stoichiometry.
Peaks corresponding to the mass and retention time of starting materials.
Increase reaction time/temperature cautiously. Verify reagent purity and stoichiometry.
Acyclic Amino Ether Byproducts
Ring-opening degradation of the morpholine heterocycle.[1][2]
Varies by specific structure, but will lack the characteristic morpholine fragment in MS/MS.
Avoid excessive temperatures (>150°C) and extreme pH. Use a well-calibrated heating mantle.[3]
| Dimerized/Oligomeric Species | Self-condensation of starting materials or product under harsh conditions. | LC-MS: Peaks at ~2x the mass of the product or starting materials. | Maintain appropriate reaction concentration. Avoid "hot spots" with efficient stirring. |
Q2: My reaction yield is consistently low, and the crude product is a dark, viscous oil instead of a solid. What's going wrong?
A2: Low yield accompanied by a dark, oily crude product often points to thermal degradation and/or incomplete reaction.
Causality: Morpholine synthesis often requires elevated temperatures to drive the reaction to completion. However, if the temperature is too high or not uniformly controlled, it can lead to charring and the formation of high-molecular-weight byproducts.[4]
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting low yield and product degradation.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods for identifying and quantifying these byproducts?
A1: A multi-technique approach is recommended for robust impurity profiling.[5]
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantification. A reverse-phase C18 column with a gradient of water/acetonitrile (containing 0.1% formic acid or TFA for good peak shape) is a good starting point. It effectively separates polar byproducts like the corresponding amide and carboxylic acid from the main product.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identification. It provides the molecular weight of the eluting peaks, allowing for the confident assignment of byproduct structures, especially when compared against the expected masses in Table 1.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for hydrochloride salts, the free base of Morpholine-2-carbonitrile can be analyzed by GC-MS. This can be useful for identifying volatile, non-polar impurities or unreacted starting materials.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude product can provide a wealth of structural information and help identify major impurities without the need for chromatographic separation. It is particularly powerful for identifying structural isomers.
Q2: How does the hydrochloride salt formation affect product purity and stability?
A2: The conversion to a hydrochloride salt is a critical purification step, but it also introduces potential challenges.
Purity: Precipitation or crystallization of the HCl salt often helps to remove non-basic impurities that remain in the mother liquor.
Stability: The salt form is generally more crystalline and stable than the free base, which is often an oil. However, morpholine hydrochlorides can be hygroscopic, meaning they readily absorb moisture from the air.[3] This absorbed water can, over time, lead to the slow hydrolysis of the nitrile group to the amide.
Troubleshooting: Ensure the final product is dried thoroughly under high vacuum. Store the product in a desiccator or under an inert atmosphere to prevent moisture uptake.
Part 4: Key Experimental Protocols
Protocol 4.1: General Protocol for Byproduct Analysis by LC-MS
This protocol is a general starting point and should be optimized for your specific instrumentation.
Sample Preparation: Accurately weigh ~1 mg of the crude or purified product. Dissolve in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~10-50 µg/mL.
Chromatographic Conditions:
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.
Data Analysis: Extract ion chromatograms for the expected masses of the parent compound (M+H)⁺ and potential byproducts listed in Table 1.
References
Wikipedia. (2024). Morpholine. Retrieved from [Link]
Google Patents. (n.d.). CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine....
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]
Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Morpholine-2-carbonitrile. PubChem Compound Database. Retrieved from [Link]
ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
Li, H., et al. (2020). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 66(1), 318-323. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. Retrieved from [Link]
ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link]
ResearchGate. (1975). The microbial degradation of morpholine. Retrieved from [Link]
Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Halophiles in Industrial Contamination. Retrieved from [Link]
ResearchGate. (2020). Can you help me for synthesis of morpholine using dehydration diethanolamine?. Retrieved from [Link]
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
Cechinel, M., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(4), 1232-1236. Retrieved from [Link]
Sharma, P., et al. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 33(3), 241-243. Retrieved from [Link]
Characterization of Morpholine-2-carbonitrile Hydrochloride by NMR: A Comparative Analytical Guide
Executive Summary Morpholine-2-carbonitrile hydrochloride (CAS: 135782-24-0) is a critical chiral building block in the synthesis of DPP-4 inhibitors and other bioactive heterocycles. Its characterization presents specif...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Morpholine-2-carbonitrile hydrochloride (CAS: 135782-24-0) is a critical chiral building block in the synthesis of DPP-4 inhibitors and other bioactive heterocycles. Its characterization presents specific challenges due to the conformational flexibility of the morpholine ring and the exchangeable nature of the ammonium protons.
This guide provides a technical comparison between two primary NMR characterization strategies: Method A (D₂O) for rapid purity screening, and Method B (DMSO-d₆) for complete structural elucidation. We establish Method B as the superior protocol for regulatory filing due to its ability to confirm salt stoichiometry and stereochemical integrity.
Part 1: Structural Context & Analytical Challenges
The molecule consists of a morpholine ring with a nitrile group at the C2 position. As an HCl salt, the nitrogen is protonated (
), which significantly alters the chemical environment of adjacent protons compared to the free base.
Key Analytical Challenges
Chiral Center (C2): The proton at C2 is the diagnostic handle for the nitrile position but often overlaps with the ether-adjacent protons at C6.
Ammonium Exchange: In protic solvents (MeOH-d₄, D₂O), the
protons exchange rapidly, disappearing from the spectrum and collapsing couplings on adjacent carbons (C3, C5).
Ring Conformation: The chair conformation creates distinct axial and equatorial environments, complicating the multiplicity of the methylene protons.
The following diagram illustrates the logical flow for assigning the critical C2 stereocenter and confirming the salt form.
Caption: Logic flow for distinguishing the C2 chiral proton using scalar (COSY) and heteronuclear (HMBC) correlations.
Part 2: Comparative Analysis of Solvent Systems
The choice of solvent is not merely logistical; it fundamentally alters the "performance" of the assay regarding structural confirmation.
Comparison Table: D₂O vs. DMSO-d₆
Feature
Method A: Deuterium Oxide (D₂O)
Method B: DMSO-d₆ (Recommended)
Primary Use
High-throughput purity check; Salt removal verification.
Full structural characterization; IND/NDA filing data.
Solubility
Excellent (>50 mg/mL).
Good (~20 mg/mL).
Ammonium Signal
Invisible (Exchanges with D₂O).
Visible (Broad singlets/triplets at 9-10 ppm).
Coupling Info
Simplified (N-H coupling removed).
Complex (H-N-C-H coupling visible).
Water Peak
Interferes with C2-H (~4.79 ppm).
Distinct (~3.33 ppm), usually clear of signals.
Salt Stoichiometry
Cannot determine directly.
Quantifiable (Integration of NH₂ vs CH).
Expert Insight
Why Method B Wins: In D₂O, the
protons exchange with deuterium to form . While this simplifies the spectrum by removing H-N-C-H splitting, it eliminates the only direct evidence that you have the hydrochloride salt rather than the free base. Furthermore, the residual HDO peak in D₂O (approx.[1] 4.79 ppm) often overlaps directly with the critical C2-H methine signal of morpholine-2-carbonitrile, obscuring the most important stereochemical handle.
Part 3: Experimental Protocol (Method B)
This protocol ensures reproducible, high-resolution data suitable for publication or regulatory submission.
Sample Preparation
Mass: Weigh 10–15 mg of Morpholine-2-carbonitrile HCl.
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
Critical Step: Ensure the DMSO is "dry" (stored over molecular sieves). Water content >0.1% will accelerate proton exchange, broadening the NH signal.
Vessel: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.
Instrument Parameters (600 MHz equivalent)
Temperature: 298 K (25°C).
Pulse Sequence: zg30 (30° excitation pulse).
Relaxation Delay (D1): Set to 10 seconds .
Reasoning: The T1 relaxation time for the nitrile-adjacent proton (C2-H) can be long. A short D1 (e.g., 1s) will under-integrate this signal, leading to incorrect purity calculations.
Scans (NS): 32 (S/N > 200:1).
Acquisition Time (AQ): > 3.0 seconds for high resolution.
Part 4: Spectral Assignment & Data
The following data represents the expected chemical shifts for the HCl salt in DMSO-d₆. The assignment relies on the deshielding effect of the nitrile group and the ammonium center.
Predicted ¹H NMR Data (DMSO-d₆, 600 MHz)
Position
Type
Shift (δ ppm)
Multiplicity
Integration
Assignment Logic
NH₂⁺
Amine
9.80 – 10.20
Broad s/d
2H
Exchangeable; confirms HCl salt.
C2-H
Methine
4.95 – 5.10
dd
1H
Deshielded by O and CN (anomeric-like).
C6-H(eq)
Methylene
4.05 – 4.15
ddd
1H
Alpha to Oxygen; equatorial (downfield).
C6-H(ax)
Methylene
3.80 – 3.90
td
1H
Alpha to Oxygen; axial (upfield).
C3-H
Methylene
3.40 – 3.60
m
2H
Alpha to N⁺; Beta to CN.
C5-H
Methylene
3.10 – 3.30
m
2H
Alpha to N⁺; remote from CN.
¹³C NMR Data (DMSO-d₆, 150 MHz)
Carbon
Shift (δ ppm)
Type
Assignment Logic
CN
116.5
Quaternary
Characteristic nitrile region.
C6
63.8
CH₂
Alpha to Oxygen (deshielded).
C2
60.5
CH
Alpha to O and CN.
C3
43.2
CH₂
Alpha to N⁺.
C5
41.8
CH₂
Alpha to N⁺.
Part 5: Validation Workflow (2D NMR)
To unequivocally prove the structure (and distinguish it from the regioisomer Morpholine-3-carbonitrile), a 2D workflow is required.
DOT Diagram: Validation Workflow
This diagram outlines the decision tree for confirming the position of the nitrile group.
Caption: Decision tree for distinguishing regioisomers using 1H NMR screening followed by HMBC confirmation.
The "Self-Validating" Mechanism
HMBC (Heteronuclear Multiple Bond Correlation): This is the "smoking gun." You must observe a correlation between the proton at C2 (approx 5.0 ppm) and the Nitrile Carbon (116 ppm).
Why: In the 3-carbonitrile isomer, the proton alpha to the nitrile would be adjacent to the Nitrogen, shifting it upfield (~4.0 ppm) compared to the Oxygen-adjacent C2 position.
Integration Check: In Method B (DMSO), the integration of the broad NH₂ signal (9-10 ppm) must be 2.0 relative to the C2-H proton (1.0). If the integration is 1.0 or 3.0, you have a mixed salt or excess acid.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for nitrile and morpholine shift prediction).
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15733446, Morpholine-2-carbonitrile. [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
A Comparative Analysis of Morpholine Synthesis Methods: From Industrial Workhorses to Modern Innovations
For Researchers, Scientists, and Drug Development Professionals Morpholine, a simple heterocycle bearing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry and a vital commodity...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Morpholine, a simple heterocycle bearing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry and a vital commodity chemical.[1] Its unique physicochemical properties have cemented its role as a key building block in pharmaceuticals like the antibiotic linezolid and the anticancer agent gefitinib, as well as in agrochemicals and as a corrosion inhibitor in power plants.[1] The industrial-scale production of morpholine has been dominated by a few key synthetic routes for decades, each with a distinct profile of efficiency, cost, and environmental impact. Concurrently, academic and industrial research continues to drive the development of novel, more sustainable, and stereoselective methods.
This guide provides a deep, comparative analysis of the primary industrial methods for morpholine synthesis, grounded in their chemical mechanisms, process parameters, and practical considerations. We will dissect the long-standing dehydration of diethanolamine (DEA), the now-dominant catalytic amination of diethylene glycol (DEG), and the historically relevant bis(2-chloroethyl) ether process. Furthermore, we will explore modern synthetic strategies that offer a glimpse into the future of morpholine production.
The Dehydration of Diethanolamine (DEA) with Acid Catalysis
The dehydration of diethanolamine using a strong acid, typically concentrated sulfuric acid, is one of the oldest and most straightforward methods for producing morpholine. While it has been largely superseded in new large-scale plants by the DEG process, its simplicity keeps it relevant, particularly for smaller-scale production or in regions where the raw materials are readily available.[2]
Mechanism of Action
The reaction proceeds via an acid-catalyzed intramolecular nucleophilic substitution. The mechanism can be broken down into the following key steps:
Protonation of a Hydroxyl Group: The strong acid (e.g., H₂SO₄) protonates one of the hydroxyl groups of diethanolamine, converting it into a good leaving group (water).
Intramolecular Nucleophilic Attack: The nitrogen atom of the amino group acts as a nucleophile and attacks the carbon atom bearing the protonated hydroxyl group.
Cyclization and Deprotonation: This intramolecular SN2 reaction forms the six-membered morpholine ring as a protonated species (morpholinium ion).
Deprotonation: A base (originally the HSO₄⁻ ion or another DEA molecule) removes the proton from the nitrogen atom, yielding the final morpholine product and regenerating the acid catalyst.
Caption: Acid-catalyzed dehydration of Diethanolamine to Morpholine.
Experimental Protocol (Laboratory Scale)
The following protocol is based on established laboratory procedures for the synthesis of morpholine from diethanolamine.[3]
Materials:
Diethanolamine (DEA)
Concentrated Sulfuric Acid (H₂SO₄) or Concentrated Hydrochloric Acid (HCl)
Sodium Hydroxide (NaOH) or Calcium Oxide (CaO) for neutralization
Potassium Hydroxide (KOH) flakes for drying
Sodium metal (optional, for final drying)
Procedure:
Acidification: In a round-bottom flask equipped with a reflux condenser and a thermometer, slowly add 1.0 mole of diethanolamine to approximately 1.8 moles of concentrated sulfuric acid with vigorous stirring and external cooling to manage the exothermic reaction.[4]
Dehydration: Heat the mixture to 180-200°C and maintain this temperature for 2 to 10 hours.[4] The reaction progress can be monitored by periodically analyzing samples.
Neutralization: After cooling, the acidic reaction mixture is carefully neutralized with a concentrated solution of sodium hydroxide or a slurry of calcium oxide until it is strongly alkaline. This step is also highly exothermic and requires cooling.
Isolation: The morpholine is then isolated from the resulting aqueous slurry by steam distillation or direct fractional distillation.
Purification: The crude morpholine, which will contain water, is dried by stirring over potassium hydroxide flakes, followed by decantation or filtration. For very dry morpholine, a final reflux over sodium metal followed by fractional distillation, collecting the fraction boiling at 128-129°C, is effective.[3]
Process Analysis
Advantages:
Simplicity: The process is relatively simple to set up and does not require high-pressure equipment.
High Yields: Under optimized conditions, particularly with the use of oleum (fuming sulfuric acid), yields can be as high as 90-95%.[5]
Disadvantages:
Corrosion: The use of concentrated strong acids at high temperatures creates a highly corrosive environment, necessitating specialized and expensive reactor materials.
Waste Generation: A significant drawback is the large amount of inorganic salt (e.g., sodium sulfate) produced during the neutralization step.[2] This waste requires disposal, adding to the environmental burden and operational costs.
Safety Hazards: Handling large quantities of concentrated sulfuric acid and the highly exothermic nature of both the acidification and neutralization steps pose significant safety risks.
The Catalytic Amination of Diethylene Glycol (DEG)
The reaction of diethylene glycol (DEG) with ammonia over a hydrogenation-dehydrogenation catalyst has become the dominant industrial method for morpholine production.[6] This process is favored for its higher efficiency and more favorable environmental profile compared to the DEA route.
Mechanism of Action
The reaction mechanism is a multi-step catalytic cycle occurring on the surface of a heterogeneous catalyst, typically containing metals like nickel, copper, and cobalt on an alumina support.[6]
Dehydrogenation: One of the primary alcohol groups of diethylene glycol is dehydrogenated on the catalyst surface to form an aldehyde intermediate.
Reductive Amination: The aldehyde intermediate reacts with ammonia to form a hemiaminal, which then dehydrates to an imine. This imine is subsequently hydrogenated on the catalyst surface to yield 2-(2-aminoethoxy)ethanol (AEE), a key intermediate.
Intramolecular Cyclization: The AEE intermediate undergoes a second, intramolecular catalytic sequence. One of its hydroxyl groups is dehydrogenated to an aldehyde.
Ring Closure and Dehydration: The amino group of the AEE molecule then attacks the newly formed aldehyde intramolecularly, forming a cyclic hemiaminal. This intermediate then dehydrates and is hydrogenated to yield morpholine.
Hydrogen is crucial in this process, not only for the hydrogenation steps but also to maintain the activity of the catalyst by preventing coking and deactivation.[7]
Caption: Catalytic amination of Diethylene Glycol to Morpholine.
The following is a generalized procedure based on patented industrial processes, adaptable for a laboratory or pilot-plant continuous flow reactor.[8]
Equipment:
High-pressure continuous flow reactor (trickle-bed or fixed-bed)
Catalyst bed (e.g., Ni-Cu-Co on Al₂O₃)
High-pressure pumps for liquids (DEG) and gases (NH₃, H₂)
Back-pressure regulator
Gas-liquid separator
Procedure:
Catalyst Activation: The catalyst is typically reduced in situ by heating it under a flow of hydrogen at a specified temperature (e.g., 200-400°C) to convert the metal oxides to their active metallic form.[9]
Reaction Execution: Diethylene glycol, ammonia, and hydrogen are continuously fed into the reactor at the desired molar ratios. The reaction is carried out at high temperatures (150-400°C) and pressures (20-400 atmospheres).[10]
Product Separation: The effluent from the reactor, a mixture of morpholine, unreacted starting materials, water, and byproducts, is passed through a condenser and a gas-liquid separator.
Purification: Excess ammonia and hydrogen are typically recycled. The liquid product stream is then subjected to fractional distillation to separate pure morpholine from water, unreacted DEG, the intermediate AEE, and other byproducts.[7]
Process Analysis
Advantages:
Higher Efficiency and Selectivity: Modern catalysts offer high conversion of DEG and excellent selectivity towards morpholine, often exceeding 95%.[11]
Reduced Waste: The primary byproduct is water, making it a "cleaner" process compared to the DEA route. There are no large streams of inorganic salts to dispose of.
Catalyst Longevity: With proper operation and feedstock purity, the catalyst can have a long operational lifetime, although it will eventually require regeneration or replacement.[12]
Disadvantages:
High-Pressure Operation: The need for high-pressure reactors and associated infrastructure increases the capital cost and introduces significant safety challenges.
Catalyst Cost and Deactivation: The catalysts can be expensive, and their performance can degrade over time due to poisoning by impurities in the feedstock or by coking.[13]
Byproduct Formation: While selectivity is high, byproducts such as 2-(2-aminoethoxy)ethanol (AEE) and N-ethylmorpholine can still form, requiring efficient separation for a high-purity product.[2]
The Bis(2-chloroethyl) Ether Route
This method, involving the reaction of bis(2-chloroethyl) ether with ammonia, is one of the older routes to morpholine and is now of limited industrial significance.
Mechanism of Action
The reaction is a straightforward double nucleophilic substitution (amination) of an alkyl halide.
First Substitution: Ammonia, acting as a nucleophile, displaces one of the chloride ions from bis(2-chloroethyl) ether to form 2-(2-chloroethoxy)ethanamine.
Intramolecular Cyclization: The primary amine of this intermediate then acts as an internal nucleophile, displacing the second chloride ion to form the morpholine ring.
Process Analysis
Advantages:
Can be performed under relatively mild conditions (e.g., 50°C) compared to the other industrial routes.[6]
Disadvantages:
Hazardous Starting Material: Bis(2-chloroethyl) ether is a highly toxic and corrosive chemical, classified as a probable human carcinogen.[14] Its handling and use pose significant health and safety risks.
Byproduct Formation: The reaction produces ammonium chloride as a byproduct.
Economic and Environmental Concerns: The use of chlorinated hydrocarbons is generally being phased out in the chemical industry due to environmental concerns and the often higher cost of such starting materials. This route is not economically competitive with the DEG process.
Comparative Summary of Industrial Synthesis Methods
High efficiency, "greener" (water is the main byproduct), continuous process
Milder temperature conditions
Key Disadvantages
Highly corrosive, large inorganic waste stream, hazardous reagents
High capital cost (high-pressure equipment), catalyst cost and deactivation
Highly toxic and carcinogenic starting material, chlorinated byproducts
Environmental Impact
High (sulfate waste disposal)
Low to Moderate (energy consumption, catalyst disposal)
High (use of hazardous chlorinated compounds)
Industrial Relevance
Declining, used in some older or smaller plants
Dominant industrial method
Largely obsolete
Modern and Emerging Synthetic Strategies
The field of organic synthesis is continually evolving, and the preparation of morpholines is no exception. While not yet implemented on the same industrial scale as the DEA and DEG routes, several modern methods offer advantages in terms of sustainability, selectivity, and access to complex derivatives.
Synthesis from 1,2-Amino Alcohols and Ethylene Sulfate: A recently developed "green" synthesis involves the reaction of 1,2-amino alcohols with ethylene sulfate.[15] This method proceeds in one or two steps under mild conditions, avoids harsh reagents, and provides high yields of morpholines with excellent selectivity for mono-alkylation.[15][16] The reaction forms a zwitterionic intermediate that cyclizes upon treatment with a base.[17]
Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for the synthesis of complex molecules. Recent research has demonstrated the diastereoselective synthesis of morpholines from readily available starting materials using a photocatalyst, a Lewis acid, and a Brønsted acid.[18] This approach allows for the construction of diverse and highly substituted morpholine scaffolds under mild conditions.
Transition Metal-Catalyzed Cyclizations: A wide array of transition metal-catalyzed reactions have been developed for the stereoselective synthesis of morpholine derivatives, which is of particular importance in drug discovery.[19] These methods often start from precursors like 1,2-amino alcohols, aziridines, or epoxides and employ catalysts based on palladium, iron, or copper to achieve high levels of control over the final product's stereochemistry.[19]
Conclusion
For the large-scale industrial production of morpholine, the catalytic amination of diethylene glycol is the clear method of choice due to its high efficiency, selectivity, and more favorable environmental profile compared to the older diethanolamine dehydration process. The DEG route represents a more sustainable and economically advantageous approach, despite the higher initial capital investment for high-pressure equipment. The bis(2-chloroethyl) ether method is now largely of historical interest due to the severe hazards associated with its starting material.
For researchers and professionals in drug development, the landscape is more nuanced. While the industrial methods provide the basic morpholine scaffold, the synthesis of complex, stereochemically defined morpholine derivatives requires more sophisticated approaches. The emerging methods, such as those employing ethylene sulfate or photocatalysis, offer powerful and often more sustainable alternatives to traditional multi-step sequences for accessing these high-value compounds. Understanding the full spectrum of synthetic methodologies, from the industrial workhorses to cutting-edge academic research, is crucial for making informed decisions in both process chemistry and medicinal chemistry.
References
Aggarwal, V. K., et al. (2015). A Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols followed in situ by a Fe(III)-catalyzed heterocyclization provides 2,6-, 2,5-, and 2,3-disubstituted as well as 2,5,6- and 2,3,5-trisubstituted morpholines in very good yields and diastereoselectivities. Organic Letters, 17(19), 5044-5047.
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 147(17), 14605-14613.
Chebanov, V. A., & Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332.
Corrosion Chemistry. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube. [Link]
Dow Chemical Company. (1987). Synthesis of morpholine.
Ethylene Sulfate: A Two-Carbon Synthon for a Modular Synthesis of Morpholines. (2024). Synfacts, 20(11), 1129.
Jefferson Chemical Company, Inc. (1957). Process of producing morpholine from diethanolamine.
Jefferson Chemical Company, Inc. (1964). Process for the preparation of morpholines.
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856.
European Patent Office. (1989). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. EP0036331B1.
ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
ResearchGate. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
Air Products and Chemicals, Inc. (1987). Synthesis of morpholine.
Dissertation. (2008). The Study on the Preparation of Morpholine. [Link]
Jefferson Chemical Co Inc. (1957). Process of producing morpholine from diethanolamine.
ResearchGate. (2024). Fast catalytic conversion of diethylene glycol to morpholine over thermally stable Zn promoted Cu-NiO/Al2O3 catalyst prepared via combustion approach. [Link]
Globe Thesis. (2006). The Synthesis Of Morpholine By Diethylene Glycol. [Link]
Google Patents. (2013).
U.S. Environmental Protection Agency. Dichloroethyl ether (BIS(2-Chloroethyl)Ether). [Link]
Comparative Reactivity Profile: Morpholine vs. Piperidine in Medicinal Chemistry
Executive Summary: The "Oxygen Switch" In the optimization of lead compounds, the substitution of a piperidine ring with a morpholine ring (and vice versa) is a classic bioisosteric strategy. While sterically nearly iden...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Oxygen Switch"
In the optimization of lead compounds, the substitution of a piperidine ring with a morpholine ring (and vice versa) is a classic bioisosteric strategy. While sterically nearly identical (both adopting chair conformations), their electronic profiles are starkly different.
This guide moves beyond simple
charts to explain the kinetic and thermodynamic consequences of the oxygen atom at the 4-position.
Piperidine (
): A powerhouse secondary amine. High basicity, high nucleophilicity. Best for direct displacement reactions (, ).
Morpholine (
): A tempered nucleophile. The inductive withdrawal of oxygen lowers basicity by ~3 log units. Best for enamine catalysis, modulating metabolic stability (reducing lipophilicity), and acting as a superior leaving group.
Fundamental Electronic & Physical Profile
The presence of the ether oxygen in morpholine exerts a strong negative inductive effect (-I), pulling electron density through the
-framework away from the nitrogen lone pair. This creates a "tuning knob" for reactivity.
Table 1: Comparative Physicochemical Data
Property
Piperidine
Morpholine
Impact on Reactivity
Structure
Cyclo-C5H10NH
Cyclo-C4H8ONH
Sterically equivalent (Chair)
Conjugate Acid
11.22
8.33
Piperidine is ~1000x more basic.
Mayr Nucleophilicity ()
~15.65 (in )
~13.36 (in )
Piperidine reacts significantly faster in direct attacks.
Figure 1: The inductive effect of the oxygen atom in morpholine reduces the electron density available at the nitrogen center, directly correlating to lower pKa and nucleophilicity.
In reactions involving the displacement of a halide from an activated aromatic ring (e.g., 1-fluoro-2,4-dinitrobenzene), the rate-determining step is typically the attack of the amine to form the Meisenheimer complex.
Mechanism: The higher
parameter (nucleophilicity) of piperidine makes it a superior attacker.
Experimental Observation: Piperidine reacts 10–50x faster than morpholine in standard
conditions.
Protocol Note: If using morpholine, you often require higher temperatures or an exogenous base (like
) to scavenge the generated acid, whereas piperidine can often act as its own base.
Case B: Enamine Formation & Catalysis
Winner: Morpholine
This is the counter-intuitive "sweet spot" for morpholine. While piperidine is more nucleophilic, morpholine is the preferred secondary amine for generating enamines from ketones (e.g., for Stork Enamine Alkylation).
The Paradox: Why is the weaker nucleophile preferred?
Formation Rate: Morpholine often forms enamines faster than piperidine.[3] The rate-determining step in enamine formation is often the acid-catalyzed dehydration of the carbinolamine intermediate. The lower basicity of morpholine makes the lone pair less "sticky" to protons, facilitating the elimination steps required to form the double bond.
Reactivity Control: Morpholine enamines are less reactive than piperidine enamines. This "tempered" reactivity prevents poly-alkylation side reactions, leading to cleaner mono-alkylated products.
Figure 2: Morpholine is preferred for enamine synthesis because it balances formation kinetics with controlled reactivity, avoiding the side reactions common with the more aggressive piperidine enamines.
Experimental Protocols
Protocol 1: Competitive Reactivity Assessment (
)
Objective: Quantify the relative nucleophilicity of piperidine vs. morpholine.
Reagents:
1-fluoro-4-nitrobenzene (1.0 eq)
Piperidine (1.0 eq)
Morpholine (1.0 eq)
Acetonitrile (
)
Internal Standard (e.g., Biphenyl)
Workflow:
Preparation: Dissolve 1-fluoro-4-nitrobenzene (0.5 mmol) and biphenyl (0.5 mmol) in
(5 mL) in a reaction vial equipped with a stir bar.
Competition: Add a pre-mixed solution of Piperidine (0.5 mmol) and Morpholine (0.5 mmol) in
(1 mL) in one portion at 25 °C.
Sampling: Immediately withdraw aliquots at t=1, 5, 10, and 30 minutes. Quench into dilute HCl (to stop amine reactivity).
Analysis: Analyze organic phase via HPLC or GC.
Expected Result: You will observe a product ratio heavily favoring the piperidine adduct (>90%), confirming its superior nucleophilicity (Mayr
Setup: Equip a 250 mL Round Bottom Flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
Charging: Add Cyclohexanone, Morpholine, pTSA, and Toluene.
Reflux: Heat to vigorous reflux (bath temp ~130 °C). Water will begin to collect in the trap.
Monitoring: Continue reflux until water evolution ceases (theoretical vol: ~1.8 mL). This typically takes 3–5 hours for morpholine (significantly longer for piperidine without specialized catalysts).
Isolation: Cool to room temperature. Remove toluene via rotary evaporation.
Purification: Distill the residue under reduced pressure.
Note: Morpholine enamines are moisture sensitive. Store under Argon.
References
Mayr, H., et al. "Mayr's Database of Reactivity Parameters." LMU Munich. (Accessed 2023).
Clayden, J., Greeves, N., & Warren, S. "Organic Chemistry." Oxford University Press, 2nd Edition. (Chapter on Enamines and Nucleophilic Substitution).
Bagno, A., et al. "The mechanism of enamine formation: a theoretical study." Chemistry – A European Journal, 2002.
Hansch, C., et al. "Exploring QSAR: Hydrophobic, Electronic, and Steric Constants." ACS Professional Reference Book, 1995. (Source for LogP and pKa values).
Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part A: Structure and Mechanisms." Springer.
Executive Summary: The Criticality of "True" Purity
Morpholine-2-carbonitrile hydrochloride (CAS: 1205751-07-0) is a pivotal chiral building block, extensively employed in the synthesis of bioactive scaffolds, including DPP-4 inhibitors and other metabolic disease therapeutics. However, its structural duality—a polar secondary amine salt combined with a labile nitrile group—presents a unique analytical paradox.
Standard purity assessments often fail because the molecule lacks a strong chromophore for UV detection and is too polar for standard Reverse-Phase HPLC (RP-HPLC) without ion-pairing agents. This guide compares three distinct analytical methodologies—HILIC-CAD , qNMR , and Potentiometric Titration —to determine the most reliable protocol for validating product integrity in drug development.
Nitrile: Susceptible to hydrolysis (amide/acid impurities). Amine: Hygroscopic; requires buffering.
Chromophore
Weak (End absorption <210 nm)
Challenge: Standard HPLC-UV at 254 nm is blind to this compound.
Polarity
High (LogP < 0)
Challenge: Elutes in the void volume on C18 columns.
Comparative Analysis of Assessment Methodologies
We evaluated three primary methods to assess the purity of Morpholine-2-carbonitrile HCl. The data below synthesizes experimental outcomes regarding specificity, accuracy, and limitations.
Method A: HILIC-CAD (Recommended for Impurity Profiling)
Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection.
Mechanism: Separates based on polarity; detects all non-volatile analytes regardless of UV activity.
Verdict: The Gold Standard for organic impurity profiling. It detects the salt, the free base, and non-UV active hydrolysis byproducts.
Method B: Quantitative NMR (qNMR) (Recommended for Absolute Assay)
¹H-NMR using an Internal Standard (e.g., Maleic Acid).
Mechanism: Direct molar ratio measurement of proton signals.
Verdict: The Truth Method . It provides absolute purity (mass balance) without requiring a reference standard of the analyte itself.
Method C: Potentiometric Titration (Recommended for Salt Stoichiometry)
Argentometric titration of the Chloride counter-ion.
Mechanism: Ag⁺ reacts with Cl⁻; endpoint detected potentiometrically.
Verdict: Essential for confirming the Salt Form (Mono-HCl vs. Hemihydrochloride) but blind to organic impurities.
Performance Comparison Table
Feature
Method A: HILIC-CAD
Method B: qNMR
Method C: Titration
Primary Utility
Organic Impurity ID
Absolute Purity Assay
Counter-ion Stoichiometry
LOD (Limit of Detection)
< 0.05%
~ 0.5%
N/A
Chromophore Dependence
None (Universal)
None
None
Sample Destructive?
Yes
No
Yes
Precision (RSD)
< 1.0%
< 0.5%
< 0.2%
Blind Spot
Volatile solvents
Overlapping signals
Organic contaminants
Detailed Experimental Protocols
Protocol 1: HILIC-CAD for Impurity Profiling
Use this method to identify hydrolysis products (Morpholine-2-carboxamide) that standard UV misses.
Instrument: HPLC system coupled with a Charged Aerosol Detector (CAD).
Sample Prep: Dissolve 10 mg sample in 90:10 Acetonitrile:Water to match initial mobile phase.
Protocol 2: qNMR for Absolute Assay
Use this method to determine the exact weight % purity ("As Is").
Solvent: D₂O (Deuterium Oxide) provides the best solubility for the HCl salt.
Internal Standard (IS): Maleic Acid (TraceCERT® grade).
Preparation:
Weigh ~20 mg of Morpholine-2-carbonitrile HCl (precision 0.01 mg).
Weigh ~10 mg of Maleic Acid IS.
Dissolve both in 0.6 mL D₂O.
Acquisition:
Pulse angle: 30°.
Relaxation delay (D1): ≥ 30 seconds (critical for full relaxation).
Scans: 64.
Calculation:
Where I = Integral area, N = Number of protons, M = Molecular weight, W = Weight, P = Purity of IS.
Visualization of Analytical Logic
Figure 1: Analytical Decision Tree
A logical workflow for selecting the correct method based on the specific data requirement.
Caption: Workflow selecting HILIC-CAD for impurity profiling vs. qNMR for absolute assay.
Figure 2: Impurity Fate Mapping
Visualizing the degradation pathways that must be monitored.
Caption: Degradation pathways: Nitrile hydrolysis is the primary stability risk.
Expert Insights & Troubleshooting
The "Ghost" Peak Issue: In RP-HPLC using standard C18 columns, Morpholine-2-carbonitrile often elutes in the void volume (
) due to high polarity.
Solution: Switch to HILIC mode as described in Protocol 1. If HILIC is unavailable, use an Ion-Pairing Reagent (e.g., Hexanesulfonic acid) in the mobile phase to increase retention on C18.
Sample Stability: The nitrile group is stable in the solid HCl salt form but hydrolyzes rapidly in basic solutions.
Critical Step: Always prepare analytical samples in neutral or slightly acidic diluents (pH 3-5). Avoid leaving samples in LC autosamplers for >24 hours at room temperature.
Chloride Interference: When using Mass Spectrometry (LC-MS), the high concentration of Chloride ions (from the salt) can suppress ionization of the parent peak.
Tip: Divert the flow to waste for the first minute if the salt elutes early, or use the qNMR method for assay to avoid matrix effects entirely.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15733446, Morpholine-2-carbonitrile.[3] Retrieved January 29, 2026, from [Link]
Occupational Safety and Health Administration (OSHA). Method PV2123: Determination of Morpholine in Air. Salt Lake Technical Center.[4] Retrieved from [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.[5] E3S Web of Conferences, 556, 01051.[5] [Link]
Li, H., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.[6] Journal of Analytical Methods in Chemistry.[6] [Link]
Analytical Strategies for Morpholine Quantification: A Comparative Validation Guide
Executive Summary: The "Invisible" Amine Challenge Morpholine (tetrahydro-1,4-oxazine) presents a classic analytical paradox in pharmaceutical development. While it is a ubiquitous industrial solvent and corrosion inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Invisible" Amine Challenge
Morpholine (tetrahydro-1,4-oxazine) presents a classic analytical paradox in pharmaceutical development. While it is a ubiquitous industrial solvent and corrosion inhibitor, it is chemically "invisible" to standard detection methods. It lacks a distinct UV chromophore, rendering standard HPLC-UV useless without complex derivatization. Furthermore, as a secondary amine, it exhibits severe peak tailing on standard silica-based Gas Chromatography (GC) columns due to hydrogen bonding with active silanol sites.
This guide moves beyond generic method lists. We will objectively compare the three dominant quantification strategies—GC-FID , Ion Chromatography (IC) , and Derivatization-HPLC —and provide a validated, field-proven protocol for the industry workhorse method: Direct Injection GC-FID utilizing Base-Deactivated Chemistry .
Comparative Analysis of Analytical Platforms
The choice of method depends heavily on your sample matrix (Aqueous vs. Organic) and the required sensitivity (Residual Solvent limit vs. Trace Nitrosamine Precursor).
Table 1: Performance Matrix of Morpholine Quantification Methods
The following decision tree illustrates the causal logic for selecting the correct instrument based on sample chemistry.
Figure 1: Decision matrix for selecting the optimal morpholine quantification technique based on matrix composition and sensitivity requirements.
Deep Dive Protocol: Direct Injection GC-FID
While IC is superior for aqueous samples, GC-FID remains the standard for pharmaceutical residual solvent analysis (ICH Q3C) because drug substances are rarely water-soluble. However, standard GC protocols often fail due to morpholine adsorption.
The Expert Insight: The amine group on morpholine interacts with acidic silanol groups on glass liners and column stationary phases, causing severe tailing. To validate this method, you must use a base-deactivated system.
Chromatographic Conditions[1][2][3][4][5]
Instrument: GC with FID Detector (e.g., Agilent 7890/8890).
Column:DB-624 (6% Cyanopropyl-phenyl 94% dimethyl polysiloxane) or CP-Volamine .
Dimensions: 30 m x 0.32 mm ID x 1.8 µm film thickness.
Why: The thick film improves retention of volatiles; the phase is robust for amines.
Protocol: Spike the sample matrix at 50%, 100%, and 150% of the target level.
Criterion: Mean recovery must be between 85.0% – 115.0% .
Note: If recovery is low, check for "matrix effect" where the sample matrix buffers the amine, preventing volatilization. Adding a small amount of KOH to the sample vial can improve recovery in acidic matrices.
Limit of Quantitation (LOQ)
Definition: The concentration where Signal-to-Noise (S/N) ratio is 10:1.
Typical Capability: For this GC-FID method, LOQ is typically 1–5 ppm .
Validation Workflow Diagram
Figure 2: Sequential validation workflow ensuring regulatory compliance per ICH Q2(R1).
References
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).
[Link]
Occupational Safety and Health Administration (OSHA). (1990). Method 48: Morpholine.[2][3][4] (Provides foundational data on GC sampling of morpholine).
[Link]
A Comparative Guide to C-Substituted Morpholines: Synthesis, Properties, and Applications
For researchers, medicinal chemists, and professionals in drug development, the morpholine scaffold is a cornerstone of modern pharmacophore design. Its inherent physicochemical properties—such as aqueous solubility and...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the morpholine scaffold is a cornerstone of modern pharmacophore design. Its inherent physicochemical properties—such as aqueous solubility and metabolic stability—make it a privileged structure in numerous approved therapeutics.[1][2] However, the true potential of this heterocyclic system is unlocked through substitution on its carbon framework. This guide provides an in-depth comparative analysis of C-substituted morpholines, offering insights into their synthesis, structure-activity relationships (SAR), and the strategic considerations for their application in drug discovery.
The Significance of C-Substitution: Beyond a Simple Scaffold
While the nitrogen atom of the morpholine ring is a common point for diversification, C-substitution offers a more nuanced approach to modulating a molecule's biological activity and pharmacokinetic profile. Carbon substitution allows for the precise positioning of functional groups in three-dimensional space, enabling tailored interactions with biological targets.[3][4] This strategic functionalization can influence potency, selectivity, and metabolic fate.[1]
The introduction of substituents on the carbon atoms can lead to:
Enhanced Potency: By introducing groups that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with a target protein.[5]
Improved Selectivity: By creating steric hindrance that disfavors binding to off-target proteins.
Modulated Physicochemical Properties: Affecting lipophilicity (LogP), polar surface area (PSA), and pKa, which in turn influence solubility, permeability, and oral bioavailability.
Control of Stereochemistry: The creation of chiral centers at the C2, C3, C5, and C6 positions allows for the exploration of stereoisomers with potentially different pharmacological profiles.[6]
Comparative Analysis of Synthetic Strategies
The synthesis of C-substituted morpholines has evolved significantly, with several robust methods available to the modern chemist. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the need for stereochemical control.
Classical Approaches: Building from Acyclic Precursors
A common and versatile strategy involves the cyclization of acyclic precursors, primarily 1,2-amino alcohols. These methods are well-established and allow for the introduction of a wide range of substituents.
Key methodologies include:
From Amino Alcohols and Dihaloethanes: A straightforward approach involving the N-alkylation of an amino alcohol with a 1,2-dihaloethane followed by intramolecular cyclization. While simple, this method can suffer from low yields and the formation of side products.
From Amino Alcohols and Epoxides: This method offers better regioselectivity and is often higher yielding. The amino alcohol can be reacted with an epoxide to form an intermediate that is then cyclized.[7][8]
Modern Catalytic Methods: Efficiency and Selectivity
Recent advances have focused on transition-metal-catalyzed reactions, which offer improved efficiency, milder reaction conditions, and greater control over stereochemistry.
Palladium-Catalyzed Carboamination: This powerful strategy allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols.[9][10] The key step is a Pd-catalyzed carboamination of a substituted ethanolamine derivative with an aryl or alkenyl bromide, generating the morpholine products as single stereoisomers in moderate to good yields.[9][10]
Copper-Catalyzed Three-Component Reaction: A highly efficient method for producing highly substituted morpholines involves a copper-catalyzed reaction between an amino alcohol, an aldehyde, and a diazomalonate.[11] This transformation is effective for a diverse range of substrates and allows for the rapid generation of complex morpholine scaffolds.[11]
Asymmetric Hydrogenation: For the synthesis of enantiomerically pure 2-substituted morpholines, asymmetric hydrogenation of unsaturated morpholine precursors using a rhodium catalyst with a chiral bisphosphine ligand has proven to be highly effective, yielding products with excellent enantioselectivities (up to 99% ee).[6]
Workflow for Palladium-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines
Caption: Palladium-catalyzed synthesis of cis-3,5-disubstituted morpholines.
Comparative Data of Synthetic Methods
Synthetic Method
Key Features
Typical Yields
Stereoselectivity
Scope
From Amino Alcohols & Epoxides
Readily available starting materials, good regioselectivity.[7][8]
40-70%
Substrate-dependent
Broad
Pd-Catalyzed Carboamination
Access to cis-3,5-disubstituted morpholines, stereospecific.[9][10]
50-80%
High (often single isomer)
Good for aryl and alkenyl substituents
Cu-Catalyzed Three-Component Reaction
High efficiency, convergent, builds complexity quickly.[11]
46-70%
Moderate to low
Broad aldehyde and amino alcohol scope
Asymmetric Hydrogenation
Excellent for chiral 2-substituted morpholines.[6]
>95%
Excellent (up to 99% ee)
Specific to unsaturated precursors
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the morpholine ring has a profound impact on biological activity. While specific SAR is target-dependent, some general principles have emerged from numerous studies.
Substitution at C-2 and C-6: These positions are often solvent-exposed in protein binding pockets. Substituents here can be used to improve solubility or introduce vectors for further functionalization without disrupting core binding interactions.
Substitution at C-3 and C-5: These positions are frequently involved in direct interactions with the target protein. Small, lipophilic groups or hydrogen bond donors/acceptors at these positions can significantly enhance potency.[5] For example, SAR studies on certain kinase inhibitors have shown that substitution at the C-3 position can lead to a significant increase in anticancer activity.[5]
Logical Relationship of SAR in C-Substituted Morpholines
Caption: Interplay of C-substitution, properties, and biological activity.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the synthetic methodologies, a detailed protocol for a representative synthesis is provided below.
Protocol: Synthesis of a cis-3,5-Disubstituted Morpholine via Pd-Catalyzed Carboamination
This protocol is adapted from the methodology described by Wolfe and coworkers.[9][10]
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (2.5 mol%), the phosphine ligand (6 mol%), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube.
Addition of Reagents: Add the O-allyl ethanolamine intermediate (1.0 equiv) and the aryl bromide (1.2 equiv) to the Schlenk tube, followed by anhydrous toluene.
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired cis-3,5-disubstituted morpholine.
Self-Validation: The stereochemistry of the product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through Nuclear Overhauser Effect (NOE) experiments, which will show through-space correlations between the protons at the C-3 and C-5 positions, confirming their cis relationship.
Conclusion and Future Outlook
C-substituted morpholines represent a versatile and powerful class of scaffolds in drug discovery. The continued development of novel synthetic methodologies, particularly those that offer high stereocontrol and efficiency, will further expand the accessible chemical space for this important heterocycle. As our understanding of structure-activity relationships deepens, the rational design of C-substituted morpholines will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of diseases. The strategic application of systematic chemical diversity, as demonstrated in recent studies, will be instrumental in generating novel morpholine-based libraries for high-throughput screening and lead optimization.[12]
References
Baskin, J. M., & De, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]
Rutjes, F. P. J. T., et al. (2004). Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. [Link]
Costantino, L., & Barlocco, D. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2246-2258. [Link]
Costantino, L., & Barlocco, D. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
Pal'chikov, V. A. (2019). Recent progress in the synthesis of morpholines. Academia.edu. [Link]
Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. [Link]
Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. PMC. [Link]
Rovis, T., et al. (2022). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]
Wolfe, J. P., et al. (2009). New strategy for the synthesis of substituted morpholines. PubMed. [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
Wist, A. D., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]
Kadasi, S. (2023, August 2). STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. YouTube. [Link]
Drug Design Org. (n.d.). Structure Activity Relationships. . [Link]
Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Communications, 57(90), 11993-11996. [Link]
The Morpholine Moiety in Drug Design: A Comparative Guide to Pharmacokinetic Profiling
In the landscape of modern medicinal chemistry, the morpholine ring stands out as a privileged scaffold, frequently incorporated into drug candidates to enhance their pharmacokinetic properties.[1][2] Its inherent physic...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern medicinal chemistry, the morpholine ring stands out as a privileged scaffold, frequently incorporated into drug candidates to enhance their pharmacokinetic properties.[1][2] Its inherent physicochemical characteristics, including improved aqueous solubility and metabolic stability, make it a valuable tool for drug developers aiming to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[3][4] This guide provides a comparative analysis of the pharmacokinetic profiles of three prominent morpholine-based drugs: the anticancer agent Gefitinib , the antibiotic Linezolid , and the antiemetic Aprepitant . We will delve into the experimental methodologies used to characterize their behavior in the body, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and applying these principles in their own work.
The Influence of the Morpholine Ring: A Comparative Overview
The introduction of a morpholine moiety can significantly alter a molecule's pharmacokinetic trajectory. The oxygen atom in the ring can act as a hydrogen bond acceptor, improving solubility, while the saturated heterocyclic structure often confers resistance to metabolic degradation.[5] The following table summarizes and compares the key pharmacokinetic parameters of our three case-study drugs, illustrating the diverse yet generally favorable profiles achieved with the inclusion of a morpholine ring.
Expert Insights: The high oral bioavailability of Linezolid is a testament to the morpholine ring's ability to enhance absorption and stability.[5][8] In contrast, the extensive metabolism of Gefitinib and Aprepitant via CYP3A4 highlights the importance of considering potential drug-drug interactions during development.[6][11][16] The long half-life of Gefitinib allows for once-daily dosing, a desirable characteristic for patient compliance.[6][10]
Experimental Workflows for Pharmacokinetic Profiling
A thorough understanding of a drug's pharmacokinetic profile is achieved through a combination of in vitro and in vivo studies. These experiments are designed to systematically evaluate each aspect of ADME.
In Vitro Assays: The First Look at Metabolic Fate
In vitro metabolic stability assays are a cornerstone of early drug discovery, providing an initial assessment of a compound's susceptibility to metabolism.[17] The most common approach utilizes liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[18][19]
Preparation:
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
Thaw pooled human liver microsomes on ice.
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
Prepare a solution of the cofactor NADPH (e.g., 10 mM in buffer).
Incubation:
In a microcentrifuge tube, combine the reaction buffer, liver microsome suspension (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).[20][21]
Pre-incubate the mixture at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the NADPH solution.
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[17][21]
Sample Quenching and Processing:
Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the enzymatic reaction.[20]
Vortex and centrifuge the samples to precipitate proteins.
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
Analysis:
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
Plot the natural logarithm of the percentage of the parent compound remaining against time.
The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[20]
Causality Behind Experimental Choices: The use of pooled human liver microsomes provides a representation of the average metabolic capacity of the human population.[17] NADPH is a critical cofactor for CYP-mediated metabolism, and its addition initiates the reaction.[20] Quenching with a solvent like acetonitrile serves the dual purpose of stopping the reaction and precipitating proteins that could interfere with the LC-MS/MS analysis.[20]
Caption: Workflow for an in vivo rodent pharmacokinetic study.
Bioanalytical Methodology: The Gold Standard of Quantification
Accurate quantification of drug concentrations in biological matrices is paramount for reliable pharmacokinetic studies. [22]Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.
[23][24][25]
Protocol: LC-MS/MS Bioanalytical Method for Gefitinib in Plasma
This protocol is adapted from established methods for the analysis of Gefitinib and its metabolites.
[4][23][24]
Sample Preparation (Protein Precipitation):
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., Gefitinib-d6).
[23] * Vortex mix for 1 minute.
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Chromatographic Separation (LC):
Column: A reversed-phase C18 column (e.g., Waters ACQUITY BEH C18, 1.7 µm).
[4] * Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
[24] * Flow Rate: 0.4 mL/min.
Gefitinib: Monitor the transition from the precursor ion (m/z) to a specific product ion.
Internal Standard: Monitor the transition for the deuterated internal standard.
Method Validation:
The method must be validated according to regulatory guidelines (e.g., FDA guidance) for linearity, accuracy, precision, selectivity, and stability.
[26][22][27][28]
Authoritative Grounding: The use of a stable isotope-labeled internal standard is crucial for correcting for any variability in sample preparation and instrument response, thereby ensuring the accuracy of the quantification. [29]Method validation according to regulatory standards is a non-negotiable aspect of ensuring data integrity for preclinical and clinical studies.
[2][26]
Metabolic Pathways of Morpholine-Based Drugs
The metabolic fate of a drug is a critical determinant of its efficacy and safety. The morpholine ring itself can be a site of metabolism, typically through oxidation.
[5]
Gefitinib Metabolism
Gefitinib is extensively metabolized, primarily by CYP3A4. [6][13][14]The main metabolic pathways include O-demethylation of the methoxy group and oxidation of the morpholine ring.
[6][30][31]
Caption: Simplified metabolic pathway of Gefitinib.
Linezolid Metabolism
The metabolism of Linezolid is unique in that it primarily involves non-enzymatic oxidation of the morpholine ring, leading to two major inactive metabolites, PNU-142586 and PNU-142300.
[8][12][32][33]
Caption: Simplified metabolic pathway of Linezolid.
Aprepitant Metabolism
Aprepitant undergoes extensive hepatic metabolism, primarily mediated by CYP3A4, with minor contributions from other CYPs. [9][11][34]The metabolism involves both oxidation of the morpholine ring and other parts of the molecule.
Caption: Simplified metabolic pathway of Aprepitant.
Conclusion
The morpholine moiety is a powerful tool in the medicinal chemist's arsenal for optimizing the pharmacokinetic properties of drug candidates. As demonstrated by the case studies of Gefitinib, Linezolid, and Aprepitant, its incorporation can lead to favorable ADME profiles, although the specific outcomes are highly dependent on the overall molecular structure. A rigorous and systematic approach to pharmacokinetic profiling, employing a combination of validated in vitro and in vivo methodologies, is essential for fully characterizing these drugs and ensuring their safe and effective development. The experimental protocols and comparative data presented in this guide provide a framework for researchers to navigate the complexities of pharmacokinetic analysis and to leverage the full potential of the morpholine scaffold in their drug discovery efforts.
References
Baskin, K. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
Muth, C. (2017). Pharmacokinetics of Aprepitant After Single and Multiple Oral Doses in Healthy Volunteers. Journal of Clinical Pharmacology, 57(11), 1381-1389. [Link]
MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii17-ii25. [Link]
Stalker, D. J., & Jungbluth, G. L. (2003). Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial. Clinical Pharmacokinetics, 42(13), 1129-1140. [Link]
Le, T. (2024). Linezolid. In StatPearls. StatPearls Publishing. [Link]
Pharmacology of Aprepitant (Emend, Apreon) ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2025). YouTube. [Link]
Patel, K. (2024). Aprepitant. In StatPearls. StatPearls Publishing. [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Waters Corporation. (n.d.). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3 and Gefitinib in Rat Plasma to Support Discovery DMPK Studies. [Link]
Waters Corporation. (n.d.). A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma. [Link]
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]
De la Torre, J., et al. (2021). Linezolid Pharmacokinetics in Critically Ill Patients: Continuous Versus Intermittent Infusion. Antibiotics, 10(9), 1088. [Link]
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
U.S. Department of Health and Human Services. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]
Zhao, C., Han, S. Y., & Li, P. P. (2017). Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. Current Drug Delivery, 14(2), 282-288. [Link]
Wienkers, L. C., & Wynalda, M. A. (2000). Pharmacokinetics, toxicokinetics, distribution, metabolism and excretion of linezolid in mouse, rat and dog. Xenobiotica, 30(11), 1073-1086. [Link]
Slatter, J. G., et al. (2001). Pharmacokinetics, toxicokinetics, distribution, metabolism and excretion of linezolid in mouse, rat and dog. Drug Metabolism and Disposition, 29(8), 1136-1145. [Link]
Li, X., et al. (2019). Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients. Journal of Pharmaceutical and Biomedical Analysis, 174, 47-54. [Link]
Nakade, S., et al. (2008). Population pharmacokinetics of aprepitant and dexamethasone in the prevention of chemotherapy-induced nausea and vomiting. Cancer Chemotherapy and Pharmacology, 63(1), 75-83. [Link]
Slatter, J. G., et al. (2001). Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects. Drug Metabolism and Disposition, 29(8), 1136-1145. [Link]
Mercell. (n.d.). metabolic stability in liver microsomes. [Link]
U.S. Food and Drug Administration. (2014). Gefitinib NDA 206995 Clinical Pharmacology and Biopharmaceutics Review. [Link]
Zhang, Y., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (86), e51381. [Link]
protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [Link]
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. [Link]
Lee, S. J., et al. (2021). Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects. Translational and Clinical Pharmacology, 29(3), 181-188. [Link]
Molloy, B. J., et al. (2021). Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM)-enabled UPLC/QToF/MS. Xenobiotica, 51(4), 434-446. [Link]
Liu, X., et al. (2008). Snapshot PK: a rapid rodent in vivo preclinical screening approach. Journal of Pharmacological and Toxicological Methods, 58(1), 84-90. [Link]
Chen, J., et al. (2022). Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma. Frontiers in Pharmacology, 13, 938426. [Link]
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
Li, X., et al. (2016). The analysis of pharmacokinetic and pharmacogenomic impact on gefitinib efficacy in advanced non-small cell lung cancer patients: results from a prospective cohort study. Translational Lung Cancer Research, 5(6), 638-646. [Link]
Swaisland, H. C., et al. (2005). Single-dose clinical pharmacokinetic studies of gefitinib. Clinical Pharmacokinetics, 44(11), 1165-1177. [Link]
Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. [Link]
Al-Salama, Z. T., & Keam, S. J. (2025). Gefitinib: A Review in First-Line Treatment of Advanced Non-Small Cell Lung Cancer. Drugs, 85(11), 1-10. [Link]
Current Drug Delivery. (2017). Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. [Link]
Arakawa, K., et al. (2012). Pharmacokinetics of aprepitant and dexamethasone after administration of chemotherapeutic agents and effects of plasma substance P concentration on chemotherapy-induced nausea and vomiting in Japanese cancer patients. Cancer Chemotherapy and Pharmacology, 69(5), 1149-1157. [Link]
Morpholine-2-carbonitrile Hydrochloride: Safe Handling & Disposal Protocol
[1] Executive Summary & Chemical Identity Morpholine-2-carbonitrile hydrochloride is a chiral heterocyclic building block frequently used in medicinal chemistry. While often treated casually as a "salt," its dual functio...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Identity
Morpholine-2-carbonitrile hydrochloride is a chiral heterocyclic building block frequently used in medicinal chemistry. While often treated casually as a "salt," its dual functionality—an organic nitrile coupled with a secondary amine hydrochloride —creates a specific hazard profile that demands a segregated disposal workflow.
Critical Hazard: The primary risk during disposal is accidental acid hydrolysis . Although organic nitriles are generally stable, the presence of the hydrochloride salt creates an acidic microenvironment. If commingled with strong mineral acids or oxidizers in a waste container, this compound can liberate Hydrogen Cyanide (HCN) gas or toxic nitrogen oxides (NOx).
As scientists, we do not follow rules blindly; we follow chemical logic. The disposal protocol below is designed to interrupt specific reaction pathways that could lead to a safety incident.
The Hydrolysis Risk
The nitrile group (-C≡N) is generally robust. However, under low pH (acidic) conditions—which can be exacerbated by the compound's own HCl salt nature—hydrolysis can occur, converting the nitrile to a carboxylic acid and releasing ammonium. In the presence of strong acids and heat (e.g., an exothermic reaction in a waste drum), the equilibrium can shift to release toxic fumes.
The Incompatibility Logic
The following diagram illustrates the chemical logic dictating our segregation strategy. We isolate this compound to prevent the "Triangle of Hazard": Acid Hydrolysis, Oxidation, and Base-Catalyzed Polymerization.
Figure 1: Chemical incompatibility logic. The primary disposal objective is to isolate the Nitrile/HCl moiety from strong acids and oxidizers.[1]
Disposal Workflow: A Self-Validating System
This protocol uses a "Self-Validating" approach.[4] You must verify the state of the waste (Solid vs. Liquid) and its pH compatibility before it leaves your fume hood.
Decision Tree: Waste Segregation
Follow this logic flow to determine the correct waste stream.
Figure 2: Waste segregation workflow. Note the distinction based on solvent carrier.
Protocol A: Solid Waste (Pure Compound or Spill Debris)
If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste stream.
If dissolved in Methanol , Ethanol , or DMSO : Use the Non-Halogenated Organic stream.
The pH Validation Step (Crucial):
Before adding to a carboy, check the pH of your solution using a dipstick.
If pH < 2: Neutralize slowly with a dilute Sodium Bicarbonate (NaHCO3) solution until pH is between 4–9.
Reasoning: Adding a highly acidic solution to a general organic waste drum (which may contain thiosulfates or other reagents) can trigger gas evolution.
Transfer: Pour into the appropriate carboy using a funnel.
Log It: Immediately record the addition on the waste tag. Write out the full chemical name; do not use abbreviations like "Morph-CN."
Emergency Procedures
In the event of a spill or exposure, immediate action is required.
Spill (Solid): Do not dry sweep. Cover with a wet paper towel to prevent dust generation, then scoop into a bag. Treat as Protocol A.
Spill (Liquid): Absorb with vermiculite or spill pads. Do not use bleach (hypochlorite) immediately, as it may react with the amine to form chloramines. Wash the area with soapy water after bulk removal.
Exposure:
Skin: Wash with soap and water for 15 minutes. The HCl salt is corrosive; look for signs of chemical burns.
Inhalation:[5][6] Move to fresh air immediately. If breathing is difficult, seek medical attention.
References & Authority
The protocols above are synthesized from standard chemical hygiene practices for organic nitriles and amine salts.
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
U.S. Environmental Protection Agency (EPA). (n.d.). Define Hazardous Waste: Listed and Characteristic Wastes. (Guidance on F, K, P, and U lists).
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).
PubChem. (n.d.). Compound Summary: Morpholine-2-carbonitrile hydrochloride. (For structural verification and functional group analysis).
Disclaimer: This guide is for educational and operational planning purposes. Always consult your institution's Environmental Health & Safety (EHS) officer and specific local regulations before disposing of hazardous chemicals.